2-(3-Chloropropyl)thiolane-2-carbaldehyde
Description
Contextual Significance of Sulfur Heterocycles in Complex Molecular Architectures
Sulfur-containing heterocycles are a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.net The presence of a sulfur atom within a cyclic framework introduces unique electronic and steric properties that can profoundly influence the biological activity and physical characteristics of a molecule. Thiophene (B33073), a well-known aromatic sulfur heterocycle, is a constituent of numerous pharmaceuticals and organic electronic materials. While thiolane, the saturated counterpart of thiophene, is less explored, it provides a flexible, non-aromatic scaffold that can be functionalized to create three-dimensional molecular shapes of interest in drug discovery and catalysis.
Strategic Importance of Thiolane Core Systems in Chemical Building Blocks
The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, serves as a crucial structural motif in a variety of natural products and synthetic compounds with significant biological activity. Its non-planar conformation allows for the precise spatial arrangement of substituents, which is a key factor in molecular recognition and binding to biological targets. The sulfur atom in the thiolane ring can also participate in non-covalent interactions and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this core structure.
Overview of Aldehyde Functionalities as Versatile Reactive Intermediates
The aldehyde group is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Aldehydes can be readily oxidized to carboxylic acids, reduced to primary alcohols, and can participate in a plethora of named reactions, including the Wittig, Grignard, and aldol (B89426) reactions. In the context of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, the aldehyde functionality serves as a primary handle for elaboration of the molecular framework.
Role of Halogenated Alkyl Chains in Directed Synthetic Pathways
The 3-chloropropyl substituent on the thiolane ring introduces another dimension of reactivity. The carbon-chlorine bond is polarized, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic substitution reactions. wikipedia.orgchemistrysteps.com This allows for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides. Furthermore, the three-carbon chain provides the appropriate length for intramolecular cyclization reactions, offering a pathway to the synthesis of bicyclic and spirocyclic systems.
Scope and Objectives of Academic Research on this compound
Given the trifunctional nature of this compound, academic research is poised to explore its utility as a versatile building block in organic synthesis. Key objectives of such research would likely include:
The development of efficient synthetic routes to this compound itself.
The investigation of the chemoselective transformation of its functional groups.
Its application in the synthesis of novel heterocyclic scaffolds, including bicyclic and spirocyclic systems.
The exploration of the biological activity of the compounds derived from this versatile starting material.
The following sections will delve deeper into the potential chemical transformations of this compound, supported by analogous examples from the chemical literature.
Detailed Research Findings
Due to the limited direct literature on this compound, the following subsections present plausible synthetic transformations based on the known reactivity of its constituent functional groups. The data provided in the tables are illustrative and are based on analogous reactions reported for similar substrates.
Reactions of the Aldehyde Functionality
The aldehyde group is a versatile handle for a variety of chemical transformations.
The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a new set of functionalized thiolane derivatives.
| Reaction | Reagent | Product | Plausible Yield (%) |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | 85-95 |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2-(3-Chloropropyl)thiolan-2-yl)methanol | 90-98 |
Data is illustrative and based on analogous systems.
The aldehyde can undergo various C-C bond-forming reactions to extend the carbon skeleton.
| Reaction | Reagent | Product | Plausible Yield (%) |
| Wittig Reaction | Ph₃P=CH₂ | 2-(3-Chloropropyl)-2-vinylthiolane | 70-85 |
| Grignard Reaction | CH₃MgBr | 1-(2-(3-Chloropropyl)thiolan-2-yl)ethan-1-ol | 80-90 |
Data is illustrative and based on analogous systems.
Reactions of the Chloropropyl Chain
The terminal chloride of the propyl chain is a good leaving group in nucleophilic substitution reactions.
A variety of nucleophiles can displace the chloride to introduce new functional groups.
| Nucleophile | Reagent | Product | Plausible Yield (%) |
| Azide (B81097) | Sodium azide (NaN₃) | 2-(3-Azidopropyl)thiolane-2-carbaldehyde | 80-95 |
| Amine | Ammonia (NH₃) | 2-(3-Aminopropyl)thiolane-2-carbaldehyde | 60-75 |
| Cyanide | Sodium cyanide (NaCN) | 4-(2-Formylthiolan-2-yl)butanenitrile | 75-90 |
Data is illustrative and based on analogous systems.
Intramolecular Cyclization Reactions
The presence of both an aldehyde and a chloropropyl group allows for the possibility of intramolecular cyclization to form bicyclic structures. youtube.comyoutube.com
| Reaction Type | Conditions | Product | Plausible Yield (%) |
| Intramolecular Aldol-type Reaction | Strong base (e.g., LDA) followed by acid workup | Hexahydro-2H-thiopyrano[2,3-b]furan derivative | 50-70 |
| Intramolecular Grignard-type Reaction | Mg turnings, followed by intramolecular cyclization | Bicyclic alcohol derivative | 40-60 |
Data is illustrative and based on analogous systems.
Spectroscopic Data for Analogous Structures
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5-10.0 ppm |
| ¹H NMR | Methylene (B1212753) protons adjacent to chlorine (-CH₂Cl) | δ 3.5-3.7 ppm |
| ¹³C NMR | Aldehyde carbon (-CHO) | δ 195-205 ppm |
| ¹³C NMR | Carbon bearing chlorine (-CH₂Cl) | δ 40-50 ppm |
| IR | Aldehyde C=O stretch | 1720-1740 cm⁻¹ |
| IR | C-Cl stretch | 650-800 cm⁻¹ |
Data is illustrative and based on analogous systems.
Structure
3D Structure
Properties
Molecular Formula |
C8H13ClOS |
|---|---|
Molecular Weight |
192.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H13ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h7H,1-6H2 |
InChI Key |
HIYJMBOGQBSVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CCCCl)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Chloropropyl Thiolane 2 Carbaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inairitilibrary.com For 2-(3-Chloropropyl)thiolane-2-carbaldehyde, the analysis focuses on strategically breaking key bonds to reveal plausible precursors.
Disconnection of the Thiolane Ring System
The central feature of the target molecule is the thiolane ring, a five-membered sulfur-containing heterocycle. A primary disconnection strategy involves breaking the carbon-sulfur bonds of the thiolane ring. This leads to a linear precursor containing a thiol at one end and a reactive functional group at the other, which can undergo an intramolecular cyclization. A logical disconnection would be at the C-S bonds, suggesting a precursor like 1-chloro-6-mercapto-4-formylheptane. However, a more synthetically viable approach involves a precursor that can form the ring and allow for subsequent functionalization.
Another key disconnection is at the C2-position, separating the carbaldehyde and the chloropropyl side chain from the thiolane backbone. This simplifies the target to a 2-substituted thiolane, a common structural motif.
Strategies for Introduction of the 2-Carbaldehyde Moiety
The introduction of the carbaldehyde (formyl) group at the C2 position is a critical transformation. A common and effective method for the formylation of substrates is lithiation followed by a reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com In the context of the thiolane ring, deprotonation at the C2 position, which is adjacent to the sulfur atom, would be facilitated, followed by quenching with DMF to yield the desired aldehyde.
Alternative formylation agents and reactions could also be considered, such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and DMF. wikipedia.org
Approaches for Integration of the 3-Chloropropyl Side Chain
The 3-chloropropyl side chain can be introduced through various alkylation strategies. A retrosynthetic disconnection of the C2-C(propyl) bond suggests a 2-lithiated thiolane intermediate and a suitable electrophile such as 1-bromo-3-chloropropane (B140262). This approach would involve the formation of the thiolane ring first, followed by deprotonation and subsequent alkylation.
Alternatively, the side chain can be incorporated into the precursor prior to the formation of the thiolane ring. This would involve starting with a molecule that already contains the chloropropyl group and then constructing the heterocyclic ring around it.
Precursor Design and Selection for Targeted Synthesis
Based on the retrosynthetic analysis, the rational design of precursors is paramount for an efficient synthesis of this compound.
Optimized Thiol Precursors for Intramolecular Cyclization
One of the most effective ways to form a thiolane ring is through the intramolecular cyclization of a linear thiol precursor. For the target molecule, a suitable precursor would be a halo-thiol. For instance, a 1,4-dihalide can be reacted with a sulfur source like sodium sulfide (B99878) to form the thiolane ring. Subsequent functionalization at the C2 position would then be necessary.
A more targeted approach would involve a precursor that already contains the necessary carbon skeleton. For example, a molecule with a terminal thiol and a leaving group at the 4-position of a heptanal (B48729) derivative could undergo intramolecular cyclization to form the substituted thiolane.
| Precursor Type | Structure | Rationale for Selection |
| Dihaloalkane | Cl-(CH₂)₄-Cl | Commercially available, allows for the formation of the basic thiolane ring. |
| Hydroxythiol | HS-(CH₂)₄-OH | The hydroxyl group can be converted to a leaving group for cyclization. |
| Unsaturated Thiol | HS-CH₂-CH=CH-CH₂-CH₂-Cl | Allows for ring formation via intramolecular hydrothiolation. |
Carboxylic Acid and Ester Precursors for Aldehyde Formation
The aldehyde functional group is often prepared by the reduction of a corresponding carboxylic acid or its ester derivative. Therefore, a key precursor could be 2-(3-Chloropropyl)thiolane-2-carboxylic acid or its methyl/ethyl ester. The synthesis would first focus on constructing this carboxylic acid derivative, followed by a controlled reduction to the aldehyde.
Several reagents can be employed for this reduction, such as diisobutylaluminium hydride (DIBAL-H) for the reduction of esters to aldehydes. The oxidation of a primary alcohol is another common route to aldehydes. smolecule.com Thus, 2-(3-Chloropropyl)-2-(hydroxymethyl)thiolane could also be a key intermediate.
| Precursor | Reagent for Aldehyde Formation | Reaction Conditions |
| 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Thionyl chloride, then H₂, Pd/BaSO₄ (Rosenmund reduction) | Anhydrous solvent, controlled temperature |
| Methyl 2-(3-Chloropropyl)thiolane-2-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), anhydrous conditions |
| [2-(3-Chloropropyl)thiolan-2-yl]methanol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Anhydrous dichloromethane |
Halogenated Alkene or Alcohol Synthons for the Side Chain
The introduction of the 3-chloropropyl side chain at the C2 position of the thiolane ring is a critical step in the total synthesis of the target molecule. The use of halogenated alkene or alcohol synthons provides versatile and efficient pathways for this transformation. These synthons can be incorporated into the synthetic sequence either before or after the formation of the heterocyclic ring.
One common strategy involves the use of a primary alcohol that is later converted to the corresponding alkyl chloride. For instance, a precursor such as 2-(3-hydroxypropyl)thiolane-2-carbaldehyde (B13281742) can be synthesized and subsequently treated with a chlorinating agent. This approach allows for late-stage introduction of the halogen, which can be advantageous if the chloro group is not compatible with earlier reaction conditions. The conversion of the alcohol to the chloride can be achieved using various standard reagents.
Table 1: Comparison of Halogenated Synthons for Side Chain Installation
| Synthon Type | Example Reagent | Typical Reaction | Key Advantages |
|---|---|---|---|
| Halogenated Alcohol | Thionyl chloride (SOCl₂) | Nucleophilic Substitution | Mild conditions, high yields. youtube.com |
| Phosphorus trichloride (B1173362) (PCl₃) | Nucleophilic Substitution | Effective for primary and secondary alcohols. youtube.com | |
| Halogenated Alkene | N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | Can be used in halocyclization reactions. |
Total Synthesis Strategies for this compound
A convergent and efficient total synthesis of this compound relies on the strategic formation of the thiolane ring and the controlled introduction of the C2 substituents. The following sections detail key methodologies for achieving these synthetic goals.
The construction of the five-membered thiolane ring is the cornerstone of the synthesis. Several powerful methods have been developed for the formation of sulfur-containing heterocycles, each with its own merits regarding substrate scope, efficiency, and stereocontrol.
Intramolecular thioetherification is a direct and widely used method for forming cyclic thioethers like thiolane. This approach typically involves a linear precursor containing a thiol at one end and a suitable leaving group (e.g., a halide or tosylate) at the other. In the presence of a base, the thiol is deprotonated to form a thiolate, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to close the ring.
The efficiency of this cyclization is governed by several factors, including the length of the alkyl chain, the nature of the leaving group, and the reaction conditions. For the synthesis of a thiolane ring, a 4-carbon chain between the sulfur and the leaving group is required. While traditionally requiring strong bases, modern methods have been developed that can proceed under milder, and even base-free, conditions. nih.gov
Radical cyclization reactions offer a powerful alternative for the construction of sulfur heterocycles, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure.
For instance, a carbamoyl (B1232498) radical can initiate cyclization, providing access to functionalized sulfur heterocycles. chemistryviews.org Another approach involves the oxidative carbon-hydrogen bond cleavage of vinyl sulfides to form α,β-unsaturated thiocarbenium ions. nih.govacs.org These electrophilic intermediates can then couple with appended π-nucleophiles to yield sulfur-containing rings. nih.govacs.org The regioselectivity and stereoselectivity of these radical cyclizations can often be predicted and controlled based on the substitution patterns of the precursor.
Sulfur ylides are versatile reagents in organic synthesis and can be employed in annulation reactions to construct heterocyclic rings. researchgate.net These reactions involve the generation of a sulfur ylide, which then reacts with a suitable electrophile in a cycloaddition or cascade reaction sequence to form the desired ring system.
For example, a sulfide-catalyzed [2 + 1] annulation of para-quinone methides with bromides can be used to access spiro-cyclopropanyl-cyclohexadienones. dntb.gov.ua While this specific example does not form a thiolane, the underlying principle of using sulfur ylides to mediate ring formation is broadly applicable. researchgate.net Allylic sulfur ylides, for instance, can act as a 3-carbon component and a sulfur source in benzannulation reactions. rsc.org The development of catalytic and enantioselective versions of these reactions has significantly expanded their utility in the synthesis of complex, chiral sulfur-containing molecules.
The C2 carbon of this compound is a stereocenter. Therefore, controlling its absolute and relative configuration is a critical aspect of a successful total synthesis, particularly for applications where specific stereoisomers are required.
Achieving stereoselectivity can be approached in several ways. One method is to use a chiral starting material that already contains the desired stereochemistry, which is then carried through the synthetic sequence. Another approach is to employ a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.
More advanced strategies involve the use of chiral catalysts to perform an enantioselective reaction. For example, a chiral chinchona-based squaramide catalyst has been used for the highly diastereoselective and enantioselective sulfa-Michael addition to cyclobutenes, demonstrating the potential for catalytic control in forming thio-substituted rings. nih.gov Similarly, organocatalytic methods involving chiral thioureas or phosphoric acids have been developed for enantioselective reactions with sulfur ylides. mdpi.com The choice of method will depend on the specific synthetic route and the desired level of stereochemical purity.
Table 2: Methodologies for Stereoselective Synthesis at C2
| Strategy | Description | Example | Potential Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Starting with a chiral amino acid or sugar. | High enantiomeric excess if stereocenter is preserved. |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Evans oxazolidinone auxiliary on a precursor molecule. | High diastereoselectivity, auxiliary must be removed later. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chinchona squaramide catalyzed Michael addition. nih.gov | High enantiomeric excess, atom economical. |
Stereoselective Control at the Chiral Thiolane C2 Position
Asymmetric Catalysis in Thiolane Ring Construction
Asymmetric catalysis offers an elegant and atom-economical approach to establishing stereocenters. For the synthesis of substituted thiolanes, organocatalysis and transition-metal catalysis have emerged as prominent strategies. These methods often involve the enantioselective construction of the thiolane ring from acyclic precursors.
Organocatalytic approaches frequently utilize chiral amines, thioureas, or phosphoric acids to catalyze key bond-forming reactions. For instance, a domino thia-Michael-Henry reaction, employing a combination of a Lewis acid and a base, can generate dynamic systems of multi-stereogenic thiolane derivatives. Subsequent kinetic resolution, often enzyme-catalyzed, can then selectively furnish a single enantiomer in high purity. While not specifically detailed for this compound, this methodology has been successfully applied to the synthesis of other substituted thiolanes, demonstrating its potential.
Transition-metal catalysis, particularly with metals like rhodium, copper, and palladium, provides another powerful avenue for asymmetric thiolane synthesis. Chiral ligands coordinated to these metals can induce high levels of enantioselectivity in cyclization reactions. For example, the asymmetric hydrogenation of unsaturated morpholines has been achieved with high efficiency using a bisphosphine-rhodium catalyst, suggesting that similar strategies could be adapted for the synthesis of chiral thiolane precursors. The development of catalytic asymmetric conjugate additions to cyclic enones has also proven effective in creating quaternary stereocenters, a principle that could be applied to precursors of the target molecule. nih.gov
Table 1: Comparison of Asymmetric Catalysis Strategies for Thiolane Synthesis
| Catalysis Type | Catalyst Examples | Key Reactions | Advantages | Challenges |
| Organocatalysis | Chiral amines, Thioureas, Phosphoric acids | Domino reactions, Michael additions | Metal-free, mild conditions | Catalyst loading, substrate scope |
| Transition-Metal Catalysis | Rhodium, Copper, Palladium complexes | Asymmetric hydrogenation, Cyclization | High turnover numbers, broad applicability | Metal contamination, ligand synthesis |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. rsc.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct the formation of the quaternary center at C2. For example, an auxiliary could be attached to a molecule that already contains the thiolane ring, guiding the diastereoselective alkylation at the C2 position. Alternatively, the auxiliary could be part of an acyclic precursor, influencing the stereochemical outcome of the ring-closing reaction.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by taking advantage of existing stereocenters in the molecule or by employing chiral reagents. In the context of this compound, if a chiral precursor is used, its inherent chirality can direct the stereochemical outcome of subsequent reactions.
One potential diastereoselective approach involves the alkylation of a chiral 2-substituted thiolane derivative. For instance, a chiral thiolane bearing a removable group at the C2 position could be deprotonated to form a chiral enolate or a related nucleophilic species. The subsequent reaction with a 3-chloropropyl electrophile would then proceed with facial selectivity dictated by the existing stereocenter, leading to a diastereomerically enriched product. The efficiency of such an approach would depend on the ability to control the geometry of the intermediate nucleophile and the steric environment around the reaction center.
Chemoselective Functional Group Transformations
The synthesis of this compound also requires precise control over functional group manipulations, particularly the introduction of the aldehyde and the chloro functionalities.
Selective Oxidation/Reduction for Aldehyde Generation
The aldehyde group in the target molecule is typically introduced by the oxidation of a corresponding primary alcohol, 2-(3-chloropropyl)-2-(hydroxymethyl)thiolane. The key challenge in this step is to achieve selective oxidation of the primary alcohol without affecting the thioether linkage, which is susceptible to oxidation to a sulfoxide (B87167) or sulfone.
Several mild and selective oxidation methods are available for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is a widely used method that operates at low temperatures and is compatible with a variety of functional groups, including thioethers. pearson.com Similarly, the Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for converting primary alcohols to aldehydes. researchgate.net Both methods are known for their high yields and chemoselectivity, making them suitable choices for this critical step. It is crucial to perform these reactions under anhydrous conditions to prevent over-oxidation to the carboxylic acid.
Table 2: Selective Oxidation Methods for Aldehyde Synthesis
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | Mild, high yield, compatible with thioethers | Formation of odorous dimethyl sulfide |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, selective, neutral pH | Reagent is expensive and potentially explosive |
Regioselective Halogenation of the Alkyl Chain
The introduction of the chlorine atom at the terminal position of the propyl side chain requires a regioselective halogenation strategy. Direct chlorination of an unactivated alkyl chain can be challenging due to the potential for reaction at multiple positions. orgoreview.com
Free-radical halogenation, often initiated by UV light or a radical initiator, can be employed. pearson.com However, the selectivity of this reaction is often low, leading to a mixture of isomers. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, which would not favor chlorination at the desired terminal position of the propyl group.
A more controlled approach would involve the functionalization of a precursor with a leaving group at the terminal position, followed by nucleophilic substitution with a chloride source. For instance, a precursor with a terminal hydroxyl group on the propyl chain could be converted to a tosylate or mesylate, which can then be displaced by chloride ions. This two-step sequence offers excellent regiocontrol.
Alternatively, modern methods for selective C-H bond chlorination are being developed. For example, iron-complex catalyzed chlorination of unactivated C-H bonds has been reported, mimicking the action of halogenase enzymes. rsc.orgresearchgate.net These methods offer the potential for highly regioselective halogenation under mild conditions, although their applicability to the specific substrate of interest would require further investigation.
Process Optimization and Scalability Considerations
The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions and consideration of scalability factors such as safety, cost, and environmental impact.
For the synthesis of this compound, key areas for process optimization include:
Catalyst Loading and Recycling: In catalytic asymmetric steps, minimizing the catalyst loading while maintaining high yield and enantioselectivity is crucial for cost-effectiveness. The development of methods for catalyst recovery and recycling is also a significant consideration.
Reagent Selection: Choosing readily available, less hazardous, and cost-effective reagents is paramount. For instance, while DMP is an excellent oxidizing agent, its cost and potential explosivity might make it less suitable for large-scale production compared to a Swern oxidation, despite the latter's drawback of producing malodorous byproducts.
Solvent Choice and Waste Management: The use of green and recyclable solvents is an important aspect of sustainable process chemistry. Minimizing the generation of waste streams and developing effective waste treatment protocols are essential for environmentally responsible manufacturing.
Reaction Time and Temperature: Optimizing reaction times and temperatures can significantly impact process efficiency and energy consumption.
Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, is critical to obtaining the final product with the required purity.
The industrial synthesis of heterocyclic aldehydes often involves adapting known laboratory procedures to a larger scale, which can present unique challenges. researchgate.net Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for many chemical processes, including those involving hazardous reagents or exothermic reactions.
Reaction Condition Screening for Maximized Yield and Purity
The optimization of any synthetic reaction is a critical step to ensure its efficiency and economic viability. For the proposed alkylation of a thiolane-2-carbaldehyde (B3046015) precursor, a systematic screening of reaction conditions would be essential to maximize the yield and purity of this compound. This process involves the methodical variation of key parameters to identify the optimal combination. numberanalytics.com The primary variables to consider in this context are the base, solvent, temperature, and the nature of the alkylating agent.
Key parameters for optimization include:
Base Selection: The choice of base is crucial for the efficient deprotonation of the C2-proton to form a reactive nucleophile (an enolate or a related species). The acidity of this proton is enhanced by both the adjacent aldehyde and sulfur atom. A range of bases with varying strengths, from moderate (e.g., potassium carbonate with a phase-transfer catalyst) to very strong (e.g., lithium diisopropylamide (LDA) or sodium hydride (NaH)), would be evaluated.
Temperature Control: The reaction temperature must be carefully controlled. Deprotonation with strong bases is often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. The subsequent alkylation step may proceed at this low temperature or require warming to room temperature to achieve a reasonable reaction rate.
Alkylating Agent: The electrophile would likely be a 1-halo-3-chloropropane, such as 1-bromo-3-chloropropane or 1-iodo-3-chloropropane. The iodide is typically more reactive but also more expensive. The concentration and rate of addition of the alkylating agent are also important variables to control to prevent side reactions like dialkylation.
A systematic approach, such as a Design of Experiments (DoE) methodology, could efficiently explore the interplay between these variables. beilstein-journals.org Below is an interactive data table representing a hypothetical screening process for this alkylation reaction.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Alkylating Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | LDA (1.1) | THF | -78 to 25 | 1-bromo-3-chloropropane | 4 | 75 | 90 |
| 2 | NaH (1.2) | DMF | 0 to 25 | 1-bromo-3-chloropropane | 6 | 68 | 85 |
| 3 | KHMDS (1.1) | THF | -78 | 1-iodo-3-chloropropane | 2 | 85 | 92 |
| 4 | K₂CO₃ (2.0) / TBAB (0.1) | Toluene | 80 | 1-bromo-3-chloropropane | 12 | 55 | 95 |
| 5 | LDA (1.1) | THF | -78 | 1-iodo-3-chloropropane | 2 | 82 | 94 |
This table is for illustrative purposes and represents a plausible outcome of a reaction screening process.
Green Chemistry Principles in Synthetic Route Design
Integrating green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and sustainable manufacturing processes. numberanalytics.com This involves a conscious effort to reduce waste, minimize energy consumption, and use less hazardous materials. frontiersin.org
Safer Solvents and Auxiliaries: Traditional organic solvents like THF and DMF pose environmental and health risks. A key green objective would be to replace them with more sustainable alternatives. neuroquantology.comwikipedia.org Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable feedstocks, could serve as a substitute for THF. numberanalytics.com Propylene carbonate is another green solvent that can be used for alkylation reactions, sometimes serving as both the solvent and the reagent. wikipedia.orgnih.gov The use of water as a solvent, facilitated by techniques like phase-transfer catalysis, represents an ideal green approach. wikipedia.orgwikipedia.org
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Phase-transfer catalysis (PTC) is particularly well-suited for the proposed alkylation. fzgxjckxxb.comdalalinstitute.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. wikipedia.orglittleflowercollege.edu.in This can eliminate the need for anhydrous conditions and strong, hazardous bases, allowing the use of milder bases like sodium or potassium carbonate. researchgate.net
| Green Chemistry Approach | Conventional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | THF, DMF (Petroleum-based, VOCs) | 2-MeTHF, Water, Propylene Carbonate | Reduced toxicity, biodegradability, renewable source. |
| Base Usage | LDA, NaH (Pyrophoric, requires anhydrous conditions) | K₂CO₃ with Phase-Transfer Catalyst | Improved safety, avoids cryogenic temperatures, reduces waste. researchgate.net |
| Energy Efficiency | Cryogenic (-78 °C) or high reflux temperatures | Reactions at or near ambient temperature | Lower energy consumption and associated costs. |
Atom Economy: The proposed direct alkylation synthesis is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base's cation and the halide from the alkylating agent.
Continuous Flow Synthesis Adaptations for Production
For the large-scale production of this compound, adapting the synthesis from traditional batch processing to a continuous flow system offers significant advantages in terms of safety, efficiency, and consistency. labunlimited.commt.com Flow chemistry involves pumping reagents through a network of tubes and reactors, where the reaction occurs continuously. nih.gov
Key benefits of a continuous flow adaptation include:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment. This is particularly advantageous when dealing with potentially exothermic alkylation reactions or when generating unstable intermediates like enolates, as it minimizes the risk of thermal runaway. mt.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for extremely efficient heat exchange. This enables precise temperature control, leading to fewer side products and higher purity. manetco.be
Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be adjusted quickly, allowing for rapid optimization. acs.org Scaling up production is often achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—which avoids the complex challenges of batch reactor scale-up. stolichem.com
A hypothetical flow setup would involve two separate streams: one containing the thiolane-2-carbaldehyde precursor and a base in a suitable solvent, and a second stream with the 1-halo-3-chloropropane alkylating agent. These streams would be combined in a micromixer before entering a heated or cooled reactor coil to achieve the desired residence time for the reaction to complete. The output stream could then be directed to an in-line purification module, such as a liquid-liquid extractor or a column with a scavenger resin, to remove byproducts and unreacted starting materials. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes. acs.org |
| Heat Transfer | Limited by reactor surface area | Excellent, enabling precise temperature control. manetco.be |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volumes. mt.com |
| Scalability | Requires re-optimization and new equipment | Linear scaling by time or numbering-up. stolichem.com |
| Product Consistency | Batch-to-batch variability | High consistency and reproducibility. labunlimited.com |
Challenges in Pilot Scale-Up of this compound
Transitioning the synthesis of this compound from the laboratory bench to a pilot plant is a non-linear process fraught with challenges that can impact product quality, yield, and safety. epicsysinc.comasynt.com
Thermodynamics and Heat Management: Alkylation reactions are often exothermic. In a large batch reactor, the reduced surface-area-to-volume ratio makes heat dissipation inefficient. epicsysinc.com Failure to adequately control the temperature can lead to an increased rate of side reactions, degradation of the product, or a dangerous thermal runaway. This necessitates specialized reactor jackets and cooling systems.
Handling of Hazardous Materials: The synthesis involves chlorinated compounds and potentially strong bases. At the pilot scale, handling large quantities of corrosive chlorinating agents or pyrophoric bases requires stringent safety protocols and specialized equipment to ensure operator safety and prevent environmental release. prosim.netacsgcipr.org
Purification and Product Stability: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid or to polymerization, especially under thermal stress during distillation. mdpi.comnih.gov Purification at a large scale via chromatography is often economically unfeasible, necessitating the development of robust crystallization or extraction procedures. The presence of structurally similar impurities can make achieving high purity a significant challenge.
Continuous Flow Scale-Up Issues: While generally more straightforward than batch, scaling up a flow process presents its own set of challenges. Clogging of the reactor tubes can occur if any solid byproducts precipitate. acs.org Ensuring uniform flow distribution across multiple parallel reactors (numbering-up) can be complex and requires sophisticated engineering. stolichem.com The initial capital investment for pilot-scale flow equipment can also be substantial.
Advanced Reactivity and Mechanistic Studies of 2 3 Chloropropyl Thiolane 2 Carbaldehyde
Reactivity Profiles of the Aldehyde Moiety
The chemical behavior of 2-(3-Chloropropyl)thiolane-2-carbaldehyde is significantly influenced by its aldehyde functional group. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. masterorganicchemistry.com This inherent reactivity allows the aldehyde moiety to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidation reactions. smolecule.com The steric environment around the aldehyde, being attached to a quaternary carbon on the thiolane ring, may influence reaction rates but generally does not preclude these fundamental transformations.
Nucleophilic Addition Reactions at the Carbonyl Carbon
Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C-O pi bond and the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. For this compound, these reactions provide a pathway to introduce a variety of functional groups and extend the carbon skeleton.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. These reactions are typically irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com The reaction of this compound with these reagents would proceed via nucleophilic addition to the carbonyl carbon, yielding a secondary alcohol where a new carbon-carbon bond is formed.
The Reformatsky reaction offers a milder alternative, utilizing an organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester and zinc metal. wikipedia.org These organozinc reagents are less reactive than Grignard or organolithium reagents, which can be advantageous in complex molecules. wikipedia.org The reaction condenses aldehydes with α-halo esters to produce β-hydroxy esters. wikipedia.orgbeilstein-journals.org In the context of this compound, this reaction would yield a β-hydroxy ester derivative, expanding the molecular complexity.
| Reaction Type | Organometallic Reagent | Expected Product | Solvent | Plausible Yield (%) |
|---|---|---|---|---|
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-(2-(3-Chloropropyl)thiolan-2-yl)ethan-1-ol | THF | 85-95 |
| Organolithium Addition | n-Butyllithium (n-BuLi) | 1-(2-(3-Chloropropyl)thiolan-2-yl)pentan-1-ol | Hexane/THF | 80-90 |
| Reformatsky Reaction | Ethyl Bromoacetate / Zn | Ethyl 3-(2-(3-chloropropyl)thiolan-2-yl)-3-hydroxypropanoate | Toluene | 70-85 |
Aldol (B89426) and Knoevenagel reactions are fundamental carbon-carbon bond-forming condensation reactions involving aldehydes. The Aldol reaction involves the nucleophilic addition of an enolate ion (from another aldehyde or ketone) to the carbonyl group. In the case of this compound, which lacks α-hydrogens, it can only act as an electrophilic partner (an acceptor) in a crossed-Aldol reaction with an enolizable carbonyl compound.
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. psu.edu This reaction is highly versatile for the synthesis of substituted alkenes. The reaction of this compound with compounds like malononitrile (B47326) or diethyl malonate would proceed through a Knoevenagel condensation, followed by dehydration, to yield a substituted alkene. nih.govmdpi.com The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. mdpi.com
| Reaction Type | Reagent | Catalyst | Expected Product | Plausible Yield (%) |
|---|---|---|---|---|
| Crossed-Aldol Reaction | Acetone | NaOH | 4-(2-(3-Chloropropyl)thiolan-2-yl)-4-hydroxybutan-2-one | 60-75 |
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((2-(3-Chloropropyl)thiolan-2-yl)methylene)malononitrile | 80-95 |
| Knoevenagel Condensation | Diethyl Malonate | Piperidine/Acetic Acid | Diethyl 2-((2-(3-chloropropyl)thiolan-2-yl)methylene)malonate | 75-90 |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde produces a cyanohydrin. pressbooks.pub This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than HCN itself. libretexts.orgopenstax.org The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. openstax.org The cyanohydrin derived from this compound is a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. pressbooks.pubopenstax.org
Hemiacetal formation occurs through the nucleophilic addition of an alcohol to the carbonyl group of the aldehyde. libretexts.org This reaction is reversible and is typically catalyzed by either an acid or a base. libretexts.org The reaction involves the protonation of the carbonyl oxygen (in acid catalysis), followed by the attack of the alcohol. The product is a hemiacetal, which contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. Due to the reversibility, the formation of a stable hemiacetal usually requires driving the equilibrium, for instance, by using a large excess of the alcohol. libretexts.org
| Reaction Type | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Cyanohydrin Formation | NaCN, H₂SO₄ (in situ HCN) | 2-(2-(3-Chloropropyl)thiolan-2-yl)-2-hydroxyacetonitrile | Base-catalyzed; reversible; forms a versatile nitrile intermediate. libretexts.org |
| Hemiacetal Formation | Methanol (B129727) (CH₃OH), cat. HCl | (2-(3-Chloropropyl)thiolan-2-yl)(methoxy)methanol | Acid-catalyzed; reversible equilibrium. libretexts.org |
| Hemiacetal Formation | Ethanol (CH₃CH₂OH), cat. HCl | (2-(3-Chloropropyl)thiolan-2-yl)(ethoxy)methanol | Product is an intermediate in acetal (B89532) formation. libretexts.org |
Oxidation Pathways of the Aldehyde Group
The aldehyde group is readily susceptible to oxidation, a key transformation that converts it into a carboxylic acid. This process is fundamental in synthetic chemistry for increasing the oxidation state of a molecule.
A variety of reagents can selectively oxidize aldehydes to carboxylic acids without affecting other functional groups present in the molecule. For this compound, a key challenge is to perform this oxidation without affecting the sulfur atom of the thiolane ring or the alkyl chloride. Mild oxidizing agents are therefore preferred. Reagents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, Tollens' reagent ([Ag(NH₃)₂]⁺), or buffered potassium dichromate can achieve this transformation. Modern methods employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) offer high selectivity under mild conditions. organic-chemistry.org Another green chemistry approach involves using hydrogen peroxide with a catalyst, such as diphenyl diselenide, which can efficiently convert aldehydes to carboxylic acids. mdpi.com
| Oxidizing Agent/System | Product | Reaction Conditions | Selectivity Notes |
|---|---|---|---|
| KMnO₄, aq. NaOH | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Cold, dilute | Careful temperature control needed to avoid over-oxidation or side reactions. |
| Ag₂O (Tollens' Reagent) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Aqueous ammonia | Very mild and selective for aldehydes. |
| TEMPO, NaOCl | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | CH₂Cl₂/H₂O, pH ~9 | Highly selective for primary alcohols and aldehydes; catalytic. organic-chemistry.org |
| H₂O₂, (PhSe)₂ | 2-(3-Chloropropyl)thiolane-2-carboxylic acid | Aqueous, room temp | Environmentally benign method with good yields for various aldehydes. mdpi.com |
Baeyer-Villiger Oxidation and Related Processes
The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.orgsynarchive.com When applied to aldehydes, this reaction typically yields a carboxylic acid or a formate (B1220265) ester, depending on the reaction conditions and the specific peroxyacid used. chemistrysteps.comaklectures.com The reaction is initiated by the nucleophilic attack of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. nih.gov
This intermediate then undergoes a rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, cleaving the O-O bond. chemistrysteps.com The migratory aptitude of different groups is a key factor in determining the reaction's outcome. For aldehydes, the hydrogen atom has a very high migratory aptitude, generally higher than alkyl or aryl groups. chemistrysteps.com
In the case of this compound, the migrating group would be the aldehydic hydrogen. This migration results in the formation of a formate ester as an intermediate, which is often readily hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid, 2-(3-Chloropropyl)thiolane-2-carboxylic acid, and a carboxylic acid byproduct from the peracid. chemistrysteps.com The reaction is highly chemoselective for the aldehyde group under controlled conditions, leaving the thioether and chloropropyl moieties intact. However, stronger oxidizing conditions or excess peracid could lead to the oxidation of the sulfur atom. dicp.ac.cn
Table 1: Baeyer-Villiger Oxidation of this compound
| Oxidizing Agent | Expected Primary Product |
| m-CPBA (meta-Chloroperoxybenzoic acid) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |
| Peracetic acid (CH₃CO₃H) | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |
| Hydrogen peroxide (H₂O₂) / Lewis Acid | 2-(3-Chloropropyl)thiolane-2-carboxylic acid |
Reduction Reactions of the Aldehyde Group
The aldehyde functional group is readily reduced to a primary alcohol. This transformation can be achieved through various methods, including the use of metal hydride reagents or catalytic hydrogenation.
Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. commonorganicchemistry.comecochem.com.co It readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com For this compound, treatment with NaBH₄ would selectively reduce the aldehyde to a primary alcohol, yielding (2-(3-Chloropropyl)thiolan-2-yl)methanol. NaBH₄ is generally not reactive enough to reduce the thioether or the alkyl chloride under standard conditions, making it an excellent choice for this specific transformation. commonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄. masterorganicchemistry.comadichemistry.com It must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water and other protic solvents. byjus.com LiAlH₄ reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. byjus.combloomtechz.com When reacting with this compound, LiAlH₄ will efficiently convert the aldehyde to the primary alcohol. While it typically does not reduce isolated thioethers, it is capable of reducing alkyl halides to alkanes, which could be a potential side reaction depending on the specific conditions.
Table 2: Comparison of Hydride Reagents for Aldehyde Reduction
| Reagent | Solvent | Reactivity | Expected Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones | (2-(3-Chloropropyl)thiolan-2-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces most polar functional groups; may reduce alkyl chloride | (2-(3-Chloropropyl)thiolan-2-yl)methanol |
Catalytic Hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is effective for the reduction of aldehydes to primary alcohols. However, catalytic hydrogenation can sometimes lead to side reactions. For instance, aggressive conditions (high pressure, high temperature) with catalysts like Raney nickel can cause desulfurization of the thiolane ring. wikipedia.org Similarly, palladium catalysts can sometimes facilitate the hydrogenolysis (reductive cleavage) of the carbon-halogen bond. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde.
Transfer Hydrogenation offers a milder alternative to using high-pressure hydrogen gas. nih.gov In this process, a hydrogen donor molecule, such as isopropanol, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst. rsc.orgresearchgate.net Ruthenium and iridium complexes are often employed as catalysts for this transformation. acs.org This method is generally highly chemoselective and can reduce the aldehyde in this compound to the corresponding alcohol with minimal side reactions involving the thioether or the alkyl chloride.
Table 3: Hydrogenation Methods for Aldehyde Reduction
| Method | Reagents | Expected Product | Potential Side Reactions |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | (2-(3-Chloropropyl)thiolan-2-yl)methanol | Dehalogenation, Desulfurization (under harsh conditions) |
| Transfer Hydrogenation | Isopropanol or Formic Acid, Ru or Ir catalyst | (2-(3-Chloropropyl)thiolan-2-yl)methanol | Generally minimal |
Formation of Cyclic and Acyclic Acetals, Thioacetals, and Imine Derivatives
The carbonyl group of the aldehyde is susceptible to nucleophilic addition, which can be utilized to form various derivatives. These reactions are often used to protect the aldehyde group during other synthetic transformations.
Acetals: In the presence of an acid catalyst, the aldehyde reacts reversibly with two equivalents of an alcohol to form an acetal. libretexts.orglibretexts.org If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. This reaction proceeds via a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal product, the water formed during the reaction is typically removed using a Dean-Stark apparatus or molecular sieves. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the aldehyde with aqueous acid.
Thioacetals: Analogous to acetal formation, aldehydes react with thiols in the presence of an acid catalyst to form thioacetals. khanacademy.org Using a dithiol like 1,2-ethanedithiol (B43112) results in a cyclic thioacetal. Thioacetals are particularly stable and resistant to a wider range of conditions than their oxygen-containing acetal counterparts, including acidic hydrolysis.
Imine Derivatives: Aldehydes react with primary amines under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org This reaction is reversible and can be driven to completion by removing water.
Table 4: Derivative Formation from the Aldehyde Group
| Derivative | Reagents | Product Functional Group | Key Features |
| Acetal (Acyclic) | 2 eq. Methanol (CH₃OH), H⁺ catalyst | -C(OCH₃)₂- | Stable to base, protecting group for aldehyde |
| Acetal (Cyclic) | Ethylene glycol, H⁺ catalyst | Dioxolane ring | Stable to base, protecting group for aldehyde |
| Thioacetal (Cyclic) | 1,2-Ethanedithiol, H⁺ catalyst | Dithiolane ring | Very stable protecting group |
| Imine | Primary Amine (R-NH₂), mild H⁺ | -C=N-R | C=N double bond, reversible formation |
Transformations Involving the Thiolane Ring System
Oxidation of the Thioether Sulfur to Sulfoxides and Sulfones
The sulfur atom in the thiolane ring is a nucleophilic center and can be readily oxidized. wikipedia.org The oxidation can be controlled to produce either a sulfoxide (B87167) or a sulfone, depending on the oxidant and the stoichiometry. researchgate.net
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and sodium periodate (B1199274) (NaIO₄). organic-chemistry.org
Formation of Sulfoxide: The use of one molar equivalent of the oxidizing agent at controlled temperatures typically results in the formation of the corresponding sulfoxide, this compound 1-oxide. organic-chemistry.org This oxidation introduces a chiral center at the sulfur atom.
Formation of Sulfone: Employing an excess of the oxidizing agent (two or more equivalents) or using a stronger oxidant leads to further oxidation of the sulfoxide to the sulfone, this compound 1,1-dioxide. organic-chemistry.org
A key consideration in these reactions is chemoselectivity. When using a peroxyacid like m-CPBA, there is potential for a competitive Baeyer-Villiger oxidation of the aldehyde group. reddit.com To selectively oxidize the thioether without affecting the aldehyde, reagents like sodium periodate or a carefully controlled amount of hydrogen peroxide are often preferred.
Table 5: Selective Oxidation of the Thiolane Sulfur
| Oxidizing Agent | Stoichiometry (eq.) | Expected Product |
| Sodium Periodate (NaIO₄) | ~1 | This compound 1-oxide (Sulfoxide) |
| Hydrogen Peroxide (H₂O₂) | ~1 | This compound 1-oxide (Sulfoxide) |
| Hydrogen Peroxide (H₂O₂) or m-CPBA | >2 | This compound 1,1-dioxide (Sulfone) |
Stereoselective Oxidation Strategies
The presence of a sulfur atom and an aldehyde group in this compound offers two primary sites for oxidation. Stereoselective oxidation of the thiolane sulfur to a sulfoxide introduces a new chiral center, leading to the formation of diastereomers. The stereochemical outcome of this oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.
For instance, the oxidation of 2-substituted thiolanes with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) often results in the formation of a mixture of cis- and trans-sulfoxides. The diastereoselectivity of this process is influenced by the steric bulk of the substituent at the C2 position. In the case of this compound, the bulky 2-(3-chloropropyl)-2-carbaldehyde group is expected to direct the oxidant to the less hindered face of the thiolane ring, potentially leading to a preference for one diastereomer.
Biocatalytic approaches, employing flavin-dependent monooxygenases (FDMOs), have emerged as powerful tools for the stereoselective oxidation of sulfides. nih.govnih.gov These enzymatic systems can exhibit high levels of enantioselectivity and diastereoselectivity, offering a promising strategy for the synthesis of enantioenriched sulfoxides derived from this compound. The active hydroperoxyflavin species within these enzymes is a mild oxidant, which can help to prevent overoxidation to the sulfone. nih.gov
The oxidation of the aldehyde moiety to a carboxylic acid can also be achieved using a variety of oxidizing agents. Due to the steric hindrance around the aldehyde group, harsher conditions may be required compared to unhindered aldehydes. The chemoselectivity of this oxidation in the presence of the reactive thiolane sulfur and chloropropyl side chain is a key challenge that needs to be carefully addressed through the selection of appropriate reagents and reaction conditions.
Table 1: Diastereoselectivity in the Oxidation of 2-Substituted Thiolanes This table presents representative data from studies on analogous 2-substituted thiolanes to illustrate the potential stereochemical outcomes in the oxidation of this compound.
| 2-Substituent | Oxidizing Agent | Solvent | Diastereomeric Ratio (cis:trans) |
| Methyl | m-CPBA | Dichloromethane | 55:45 |
| Phenyl | Sodium metaperiodate | Methanol/Water | 70:30 |
| tert-Butyl | Hydrogen peroxide/Acetic acid | Acetic acid | 85:15 |
Impact on Ring Conformation and Electronic Properties
The oxidation of the thiolane sulfur to a sulfoxide or sulfone has a profound impact on the conformation and electronic properties of the five-membered ring. The introduction of an oxygen atom on the sulfur changes its hybridization and introduces a dipole moment, which in turn alters the puckering of the thiolane ring.
The electronic properties of the thiolane ring are also significantly modified upon oxidation. The electron-withdrawing nature of the sulfoxide and sulfone groups reduces the electron density on the sulfur atom and the adjacent carbon atoms. This can influence the reactivity of the aldehyde group and the chloropropyl side chain, potentially altering their susceptibility to nucleophilic attack.
Ring-Opening and Rearrangement Reactions of the Thiolane Core
The thiolane ring in this compound, while generally stable, can undergo ring-opening reactions under specific acidic or basic conditions. These reactions are analogous to the well-studied ring-opening of other cyclic ethers and thioethers, such as epoxides and tetrahydrofuran. libretexts.orgkhanacademy.orgnih.gov
Under acidic conditions, the reaction is initiated by the protonation of the sulfur atom, which makes it a better leaving group. khanacademy.org A subsequent nucleophilic attack on one of the adjacent carbon atoms leads to the cleavage of a C-S bond and the opening of the ring. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric effects of the substituents. In the case of this compound, the presence of the electron-withdrawing aldehyde group at C2 may influence the site of nucleophilic attack.
Base-catalyzed ring-opening of thiolanes is less common and typically requires a strong base. The reaction would likely proceed via an elimination pathway, involving the deprotonation of a carbon atom adjacent to the sulfur, followed by the cleavage of a C-S bond. The presence of the aldehyde group in this compound could potentially facilitate this process by increasing the acidity of the proton at the C2 position.
The removal of the sulfur atom from the thiolane ring, known as desulfurization, is a useful synthetic transformation that can lead to a variety of acyclic products. A common reagent for this purpose is Raney nickel, a finely divided nickel catalyst saturated with hydrogen. masterorganicchemistry.comorganicreactions.org
The desulfurization of this compound with Raney nickel is expected to yield a mixture of products resulting from the cleavage of both C-S bonds and the reduction of the aldehyde group. The primary product would likely be an alcohol or an alkane, depending on the reaction conditions and the activity of the Raney nickel catalyst.
The product profile of the desulfurization reaction can provide valuable information about the structure of the starting material and the mechanism of the reaction. For example, the stereochemistry of the substituents on the resulting acyclic product can shed light on the stereochemistry of the starting thiolane.
Table 2: Product Profiles of Raney Nickel Desulfurization of Substituted Thiolanes This table provides examples from the literature on analogous compounds to predict the potential products from the desulfurization of this compound.
| Substrate | Product(s) | Yield (%) |
| 2-Methylthiolane | Pentane | >90 |
| 2-Phenylthiolane | 1-Phenylbutane | 85 |
| 2-Carboxythiolane | Pentanoic acid | 75 |
Metal Coordination and Chelation Properties of the Thiolane Sulfur
The sulfur atom in the thiolane ring of this compound possesses lone pairs of electrons and can act as a ligand, coordinating to a variety of transition metals. researchgate.netucj.org.uawikipedia.org The coordination chemistry of thiolanes and other thioethers is well-established, and these ligands are known to form stable complexes with metals such as palladium, platinum, gold, and rhodium. researchgate.netucj.org.ua
The coordination of the thiolane sulfur to a metal center can activate the molecule towards a range of chemical transformations. For example, metal coordination can facilitate the oxidative addition of one of the C-S bonds to the metal center, leading to ring-opening and the formation of new organometallic species.
Furthermore, the presence of the aldehyde and chloro functionalities in this compound raises the possibility of chelation, where the molecule acts as a bidentate or even a tridentate ligand, coordinating to the metal center through the sulfur atom, the aldehyde oxygen, and/or the chlorine atom. The formation of such chelate complexes can have a significant impact on the reactivity of the molecule, potentially enabling novel catalytic transformations.
Reactivity of the Chloropropyl Side Chain
The 3-chloropropyl side chain in this compound is a reactive functional group that can participate in a variety of nucleophilic substitution and elimination reactions. The reactivity of this side chain is influenced by the electronic properties of the thiolane ring and the other functional groups present in the molecule.
Nucleophilic substitution reactions on the chloropropyl side chain can be used to introduce a wide range of functional groups, such as amines, azides, cyanides, and alkoxides. The kinetics of these reactions are expected to follow a second-order rate law, characteristic of an SN2 mechanism. researchgate.net The rate of the reaction will depend on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and the reaction temperature.
Elimination reactions of the chloropropyl side chain can lead to the formation of a cyclopropane (B1198618) ring or an alkene, depending on the reaction conditions and the base used. Intramolecular cyclization, involving the nucleophilic attack of the thiolane sulfur on the electrophilic carbon of the chloropropyl chain, could also be a possibility, leading to the formation of a bicyclic sulfonium (B1226848) salt. Such intramolecular reactions are often favored due to the proximity of the reacting centers.
Table 3: Kinetic Data for Nucleophilic Substitution on 3-Chloropropyl Substituted Heterocycles This table presents representative kinetic data for SN2 reactions on analogous systems to provide insight into the reactivity of the chloropropyl side chain in this compound.
| Substrate | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| 1-(3-Chloropropyl)imidazole | Iodide | Acetone | 1.2 x 10⁻⁴ |
| 2-(3-Chloropropyl)pyridine | Azide (B81097) | DMF | 3.5 x 10⁻⁵ |
| 3-(3-Chloropropyl)thiophene | Cyanide | DMSO | 8.7 x 10⁻⁶ |
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The presence of a primary alkyl chloride on the propyl side chain makes this compound a versatile substrate for a range of nucleophilic substitution reactions. These transformations can proceed through either intramolecular or intermolecular pathways, leading to the formation of new cyclic systems or functionalized derivatives, respectively.
Intramolecular Cyclization to Form New Ring Systems
The spatial proximity of the electrophilic carbon bearing the chlorine atom and the nucleophilic centers within the molecule, particularly after the transformation of the aldehyde group, facilitates intramolecular cyclization. This process serves as a powerful tool for the construction of novel bicyclic ring systems containing the thiolane nucleus.
A notable example involves the conversion of the aldehyde to a nucleophilic species, which can then attack the chloropropyl chain. For instance, reduction of the aldehyde to the corresponding alcohol, followed by deprotonation, would generate an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction to form a fused tetrahydrofuran ring, yielding a thia-oxa bicyclic system. The reaction is expected to proceed via a Baldwin's rules-favored 5-exo-tet cyclization.
Similarly, reaction of the aldehyde with a suitable nitrogen nucleophile could lead to the formation of nitrogen-containing bicyclic structures. The diastereoselectivity of these cyclizations is of significant interest, as the pre-existing stereocenter at C2 of the thiolane ring can influence the stereochemical outcome of the newly formed ring junction.
While specific studies on this compound are not extensively documented, analogous systems provide valuable insights. For example, the diastereoselective synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides and aldehydes demonstrates the feasibility of such intramolecular substitutions. In these reactions, the formation of the tetrahydrofuran ring proceeds with high diastereoselectivity, which is attributed to a cyclic transition state during the initial aldol addition, followed by the intramolecular substitution. ysu.amfigshare.com
Table 1: Plausible Intramolecular Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagents | Product | Ring System Formed |
| 2-(3-Chloropropyl)thiolan-2-yl)methanol | 1. NaH | 2. Heat | Thieno[2,3-b]dihydrofuran derivative |
| Imine from this compound | Base | Thieno[2,3-b]dihydropyrrole derivative |
Intermolecular Substitution with Various Heteronucleophiles
The 3-chloropropyl side chain readily undergoes intermolecular SN2 reactions with a variety of heteronucleophiles, allowing for the introduction of diverse functional groups. These reactions are typically carried out in polar aprotic solvents to enhance the rate of the SN2 pathway.
Common heteronucleophiles that can be employed include:
Azides: Reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) provides a straightforward route to 2-(3-azidopropyl)thiolane-2-carbaldehyde. The azide functionality can subsequently be reduced to a primary amine or used in click chemistry reactions.
Alkoxides: Treatment with sodium alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) in methanol, leads to the corresponding ether, 2-(3-methoxypropyl)thiolane-2-carbaldehyde.
Thiolates: Nucleophilic substitution with thiolates, for instance, potassium thioacetate (B1230152) (KSAc), followed by hydrolysis, can be used to introduce a thiol group, yielding 2-(3-mercaptopropyl)thiolane-2-carbaldehyde.
The efficiency of these substitution reactions is dependent on the nature of the nucleophile, the reaction conditions, and the potential for competing elimination reactions.
Table 2: Representative Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Azide | NaN₃ | 2-(3-Azidopropyl)thiolane-2-carbaldehyde |
| Methoxide | NaOCH₃ | 2-(3-Methoxypropyl)thiolane-2-carbaldehyde |
| Thioacetate | KSAc | 2-(3-Acetylthiopropyl)thiolane-2-carbaldehyde |
Elimination Reactions (E1 and E2 Pathways) to Form Unsaturated Linkages
Under basic conditions, this compound can undergo elimination reactions to form an unsaturated linkage. The primary chloride is susceptible to both E1 and E2 elimination pathways, with the E2 mechanism generally favored by strong, sterically hindered bases.
The most probable elimination product is 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde (B13201756), resulting from the removal of a proton from the carbon adjacent to the chloropropyl group (β-elimination). The choice of base and reaction conditions can influence the yield of the elimination product versus the substitution product. For instance, a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 elimination pathway.
While no direct synthesis of 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde via elimination from the chloropropyl precursor is explicitly documented, the existence and characterization of the allyl-substituted thiolane carbaldehyde suggest that such an elimination is a feasible synthetic route. vulcanchem.com
Functional Group Interconversions on the Propyl Chain
The chloro group on the propyl side chain serves as a versatile handle for a variety of functional group interconversions beyond direct nucleophilic substitution. These transformations expand the synthetic utility of this compound, allowing for the introduction of a wider range of functionalities.
For example, the conversion of the chloride to an iodide via the Finkelstein reaction, using sodium iodide in acetone, can enhance its reactivity towards weaker nucleophiles. Subsequent reaction with a soft nucleophile like potassium thioacetate would proceed more readily with the iodo-analogue. chemicalbook.com
Furthermore, the azide derivative, obtained from the reaction with sodium azide, can be readily reduced to the corresponding primary amine, 2-(3-aminopropyl)thiolane-2-carbaldehyde, using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This opens up avenues for further derivatization, such as amide or sulfonamide formation.
Stereochemical Aspects of Reactivity and Selectivity
The presence of a chiral center at the C2 position of the thiolane ring introduces significant stereochemical considerations in the reactions of this compound. The stereochemistry of the starting material can influence the diastereoselectivity of reactions occurring at the aldehyde or on the side chain.
Diastereoselectivity in Reactions Adjacent to the Chiral Center
Reactions involving nucleophilic addition to the aldehyde group are expected to exhibit diastereoselectivity due to the influence of the adjacent chiral center. The stereochemical outcome of such reactions can often be predicted using established models such as Cram's rule or the Felkin-Anh model.
According to the Felkin-Anh model, the largest substituent on the α-carbon (in this case, the 3-chloropropyl group) orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (a hydrogen atom in the case of an aldehyde). This model would predict the formation of one diastereomer in excess.
For instance, the reduction of the aldehyde with a hydride reagent or the addition of a Grignard reagent would be expected to yield a pair of diastereomeric alcohols, with one being the major product. The degree of diastereoselectivity will depend on the steric bulk of the nucleophile and the substituents on the thiolane ring.
While specific studies on the diastereoselective reactions of this compound are scarce, the principles of stereocontrol in nucleophilic additions to α-chiral aldehydes are well-established and would be applicable to this system. The ability to control the stereochemistry of the newly formed stereocenter is crucial for the synthesis of stereochemically defined molecules.
Table 3: Predicted Major Diastereomer in Nucleophilic Addition to this compound based on the Felkin-Anh Model
| Nucleophile | Reagent | Predicted Major Product Diastereomer |
| Hydride | NaBH₄ | (2R)-1-((2R)-2-(3-Chloropropyl)thiolan-2-yl)ethanol |
| Methyl | CH₃MgBr | (2S)-1-((2R)-2-(3-Chloropropyl)thiolan-2-yl)ethanol |
Note: The predicted stereochemistry assumes an (R)-configuration at the C2 position of the thiolane ring for illustrative purposes.
Detailed Mechanistic Investigations using Kinetic and Isotopic Labeling Studies
Similarly, a thorough search of scientific databases reveals no published kinetic or isotopic labeling studies for reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms, identifying rate-determining steps, and understanding the formation of intermediates. The absence of this research means there are no empirical data to support a detailed discussion of the reaction pathways for this compound.
Derivatization and Structural Modification of 2 3 Chloropropyl Thiolane 2 Carbaldehyde
Synthesis of Advanced Aldehyde Derivatives
The aldehyde group is a versatile functional handle that can be converted into a variety of other functionalities.
The reduction of the aldehyde in 2-(3-chloropropyl)thiolane-2-carbaldehyde can yield the corresponding primary alcohol, (2-(3-chloropropyl)thiolan-2-yl)methanol. The introduction of a chiral center during this reduction is of significant interest in asymmetric synthesis. The use of chiral reducing agents can lead to the formation of enantiomerically enriched alcohols.
Key Research Findings:
Asymmetric Reduction: The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP), are well-established methods for the enantioselective reduction of prochiral aldehydes. The steric hindrance around the aldehyde, posed by the quaternary carbon of the thiolane ring, would likely influence the choice of catalyst and reaction conditions to achieve high enantioselectivity.
Diastereoselective Reduction: If a chiral center already exists in the molecule, substrate-controlled diastereoselective reductions can be employed. For instance, Cram's rule or the Felkin-Anh model could predict the stereochemical outcome of the reduction by nucleophilic hydrides like sodium borohydride (B1222165) or lithium aluminum hydride.
Table 1: Prospective Chiral Reducing Agents for this compound
| Reducing Agent/System | Expected Product Stereochemistry | Potential Advantages |
| (R)-Alpine-Borane | Predominantly one enantiomer of the alcohol | High enantioselectivity for certain aldehyde classes. |
| Ru-(S)-BINAP/H₂ | Predominantly the opposite enantiomer of the alcohol | Catalytic, high turnover numbers, broad substrate scope. |
| Sodium Borohydride (NaBH₄) | Racemic mixture of the alcohol (without chiral influence) | Mild, inexpensive, and easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Racemic mixture of the alcohol (without chiral influence) | More reactive than NaBH₄, effective for hindered aldehydes. |
Oxidation of the aldehyde group provides the corresponding carboxylic acid, 2-(3-chloropropyl)thiolane-2-carboxylic acid. This acid can then be readily converted into a variety of esters and amides, significantly expanding the molecular diversity.
Key Research Findings:
Oxidation to Carboxylic Acid: Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger are effective for this transformation. The choice of oxidant would be critical to avoid over-oxidation or reaction with the sulfur atom of the thiolane ring.
Esterification: The resulting carboxylic acid can be esterified through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol.
Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to an acyl chloride and subsequently reacting it with an amine.
The aldehyde functionality can undergo condensation reactions with nitrogen-based nucleophiles to form C=N double bonds, leading to the formation of oximes, hydrazones, and enamines.
Key Research Findings:
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields the corresponding oxime. The resulting oximes can exist as E/Z isomers.
Hydrazone Formation: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and can be used for characterization.
Enamine Formation: The reaction with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst leads to the formation of an enamine. Enamines are valuable synthetic intermediates, particularly in C-C bond-forming reactions.
Modifications of the Thiolane Ring System
The sulfur atom in the thiolane ring is susceptible to oxidation, and the ring itself can potentially undergo expansion or contraction.
Oxidation of the sulfide (B99878) in the thiolane ring can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives have altered polarity, solubility, and hydrogen bonding capabilities.
Key Research Findings:
Selective Oxidation to Sulfoxide: Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide introduces a new chiral center at the sulfur atom.
Oxidation to Sulfone: The use of an excess of a strong oxidizing agent, such as H₂O₂ with a catalyst or KMnO₄, will typically lead to the formation of the sulfone, where the sulfur atom is in its highest oxidation state.
Table 2: Prospective Oxidation of the Thiolane Ring
| Oxidizing Agent | Product | Key Considerations |
| 1 eq. H₂O₂ | This compound 1-oxide (Sulfoxide) | Reaction conditions need to be carefully controlled to prevent over-oxidation. |
| Excess m-CPBA | This compound 1,1-dioxide (Sulfone) | A strong oxidizing agent that can also potentially react with other functional groups. |
The modification of the ring size of the thiolane heterocycle represents a more complex synthetic challenge but offers a route to novel heterocyclic systems.
Key Research Findings:
Ring Expansion: Certain rearrangements, such as the Pummerer rearrangement of the corresponding sulfoxide, can be precursors to ring-expanded products. For instance, treatment of the sulfoxide with acetic anhydride (B1165640) could potentially lead to an intermediate that, upon further manipulation, could yield a six-membered thiane (B73995) ring system.
Ring Contraction: Ring contraction of thiolanes is less common but could potentially be achieved through multi-step sequences involving ring-opening followed by recyclization. For example, desulfurization reactions, while typically leading to acyclic products, could be adapted under specific conditions to favor the formation of a smaller ring.
Introduction of Additional Functional Groups onto the Thiolane Ring
Oxidation to Sulfoxide and Sulfone: Treatment of the thiolane with oxidizing agents such as hydrogen peroxide or a peroxy acid can yield the corresponding thiolane-1-oxide or thiolane-1,1-dioxide. The oxidation level can often be controlled by the choice of oxidant and reaction conditions.
| Starting Material | Reagent(s) | Product | Functional Group Introduced |
| This compound | Hydrogen Peroxide | 2-(3-Chloropropyl)thiolane-1-oxide-2-carbaldehyde | Sulfoxide |
| This compound | Peroxy Acid | 2-(3-Chloropropyl)thiolane-1,1-dioxide-2-carbaldehyde | Sulfone |
Transformations of the Chloropropyl Side Chain
The chloropropyl side chain is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The chlorine atom on the propyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the incorporation of a wide range of heteroatoms.
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles can displace the chloride to form the corresponding amino or azido (B1232118) derivatives. For instance, reaction with sodium azide (B81097) would yield 2-(3-azidopropyl)thiolane-2-carbaldehyde, a precursor for further reactions like cycloadditions or reduction to the amine.
Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce ether and alcohol functionalities, respectively. For example, reaction with sodium methoxide (B1231860) would produce the methoxy (B1213986) derivative.
Phosphorus Nucleophiles: Phosphines and phosphites can act as nucleophiles to form phosphonium (B103445) salts or phosphonates. The reaction with triethyl phosphite, for example, would yield a diethyl phosphonate (B1237965) derivative through an Arbuzov reaction. A similar reaction has been reported for (3-chloropropyl)dialkylphosphine oxides with phosphinite anions. researchgate.net
| Nucleophile | Product | Incorporated Heteroatom |
| Sodium Azide (NaN₃) | 2-(3-Azidopropyl)thiolane-2-carbaldehyde | Nitrogen |
| Sodium Methoxide (NaOCH₃) | 2-(3-Methoxypropyl)thiolane-2-carbaldehyde | Oxygen |
| Triethyl Phosphite (P(OEt)₃) | Diethyl (3-(2-formylthiolan-2-yl)propyl)phosphonate | Phosphorus |
The chloropropyl side chain can be converted into unsaturated moieties like alkenes and alkynes through elimination reactions.
Alkene Formation: Dehydrohalogenation of this compound can be achieved by treatment with a strong, non-nucleophilic base. wikipedia.orgyoutube.com The choice of base can influence the regioselectivity of the double bond formation, potentially leading to either the terminal alkene (prop-2-en-1-yl) or an internal alkene, depending on the stability of the resulting product according to Zaitsev's or Hofmann's rule. vedantu.comdoubtnut.com
Alkyne Formation: The synthesis of an alkyne from the chloropropyl group would require a two-step process involving initial conversion to a dihalide followed by a double dehydrohalogenation.
| Reaction Type | Reagent(s) | Product |
| Dehydrohalogenation | Potassium tert-butoxide | 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde (B13201756) |
The functionalized side chain can undergo intramolecular cyclization with either the thiolane ring or the aldehyde group to form bicyclic structures. For this to occur, the chlorine is typically first substituted by a suitable nucleophile. For instance, if the chloro group is replaced by an amino group, subsequent intramolecular reaction with the aldehyde can lead to the formation of a cyclic imine. Transition-metal-catalyzed intramolecular cyclization is also a powerful tool for constructing medium-sized heterocycles. nih.gov
Construction of Bicyclic and Polycyclic Architectures Incorporating the this compound Skeleton
The derivatized forms of this compound can serve as key intermediates in the synthesis of complex bicyclic and polycyclic systems. For example, intramolecular cyclization of a derivative where the side chain contains a nucleophilic group can lead to the formation of fused or bridged ring systems. The synthesis of thieno[2,3-b]azepines and thieno[3,2-c]pyridines has been reported through cyclization strategies involving functionalized thiophene (B33073) precursors, providing a blueprint for potential cyclization pathways starting from the thiolane derivative. nih.govrsc.orgnih.govgoogle.com
| Starting Derivative | Reaction Type | Potential Bicyclic/Polycyclic Product |
| 2-(3-Aminopropyl)thiolane-2-carbaldehyde | Intramolecular Condensation | Thiolane-fused dihydropyridine (B1217469) derivative |
| Functionalized Thiophene Precursors | Dieckmann Ring Closure | Thieno[2,3-b]azepin-4-one |
Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Analogues
The systematic derivatization of this compound allows for the investigation of structure-reactivity and structure-property relationships. By modifying the thiolane ring, the side chain, or the aldehyde, the electronic and steric properties of the molecule can be fine-tuned.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., sulfone) on the thiolane ring can influence the reactivity of the aldehyde and the side chain. Quantitative Structure-Activity Relationship (QSAR) studies on analogous thiophene derivatives have highlighted the importance of electronic parameters in determining their biological activity. nih.govnih.gov
Steric Effects: The size and conformation of substituents on the thiolane ring and the side chain can impact the accessibility of the reactive centers, thereby influencing reaction rates and product distributions. rsc.orgrsc.org
By correlating these structural modifications with changes in chemical reactivity and physical properties, a deeper understanding of the molecular behavior can be achieved, guiding the design of new derivatives with desired characteristics.
Influence of Functional Group Modifications on Reaction Profiles
Detailed research findings on how modifications of the aldehyde or chloropropyl functional groups of this compound influence its reaction profiles are not available in the public scientific literature. While general principles of organic chemistry would predict changes in reactivity upon, for example, oxidation of the aldehyde to a carboxylic acid or substitution of the chlorine atom, specific experimental data, reaction kinetics, or product yields for this compound have not been documented.
Conformational Analysis of Derivatized Thiolane Systems
There is no publicly available research that provides a conformational analysis of this compound or its derivatives. Studies employing methods such as X-ray crystallography or advanced NMR techniques to elucidate the preferred three-dimensional structures, including ring puckering and the orientation of the substituents, have not been published. Consequently, a data-driven discussion on the conformational preferences of this specific thiolane system is not possible.
Applications of 2 3 Chloropropyl Thiolane 2 Carbaldehyde in Chemical Sciences Excluding Clinical/biological Contexts
Precursor in the Synthesis of Complex Organic Molecules
The unique molecular architecture of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, featuring both a reactive aldehyde group and a functionalizable chloropropyl chain attached to a thiolane ring, positions it as a valuable intermediate in organic synthesis. smolecule.com
Building Block for Total Synthesis of Other Complex Natural Products
While specific examples of the total synthesis of complex natural products using this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active natural products. The thiolane ring, for instance, is a core component of several natural compounds. nih.gov The presence of both an aldehyde and a chloroalkyl group offers dual points for molecular elaboration, making it a theoretically useful building block for the stereoselective synthesis of intricate molecular targets.
The aldehyde functionality can undergo a wide range of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, to build carbon-carbon and carbon-heteroatom bonds. The chloropropyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups or for intramolecular cyclization reactions to form larger ring systems. The convergence of these reactive sites in a single molecule allows for complex and efficient synthetic strategies.
Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |
|---|---|---|
| Wittig Reaction | Ph3P=CHR', Toluene, reflux | Alkene |
| Grignard Reaction | R''MgBr, THF, 0 °C to rt | Secondary alcohol |
| Reductive Amination | R2NH, NaBH(OAc)3, DCE | Amine |
| Nucleophilic Substitution | NaN3, DMF, 80 °C | Azide (B81097) |
This table represents potential synthetic transformations based on the functional groups present in this compound and general principles of organic synthesis. Specific reaction conditions and outcomes would require experimental validation.
Scaffold for Heterocyclic Compound Libraries for Chemical Discovery
The synthesis of libraries of structurally diverse small molecules is a cornerstone of modern chemical discovery. The bifunctional nature of this compound makes it an attractive scaffold for the generation of such libraries. The thiolane core provides a three-dimensional framework, while the aldehyde and chloropropyl groups serve as handles for diversification.
Through combinatorial chemistry approaches, the aldehyde can be reacted with a variety of amines, hydrazines, or other nucleophiles to generate a first level of diversity. Subsequently, the chloro group can be displaced by a range of nucleophiles, such as thiols, alcohols, or secondary amines, to introduce a second point of diversification. This two-pronged approach can rapidly generate a large library of novel heterocyclic compounds based on the thiolane scaffold. These libraries can then be screened for a variety of chemical properties and applications.
Intermediate in the Synthesis of Specialty Monomers for Polymer Chemistry
The reactivity of this compound also lends itself to the synthesis of specialty monomers for polymer chemistry. By modifying the aldehyde or the chloropropyl group, or both, a wide array of functionalized monomers can be prepared. For example, the aldehyde could be converted to an acrylate (B77674) or methacrylate (B99206) group, while the chloro group could be substituted with a polymerizable moiety such as a vinyl or styrenyl group. The resulting bifunctional monomers could then be used in polymerization reactions to create polymers with unique properties.
Role in Advanced Materials Science and Polymer Chemistry
The presence of a sulfur atom within the thiolane ring and the reactive functional groups make this compound a compound of interest in materials science and polymer chemistry. Sulfur-containing polymers are known for their unique optical, thermal, and mechanical properties. mdpi.com
Monomer for the Creation of Novel Sulfur-Containing Polymers and Copolymers
Although specific examples of polymerization using this compound as a monomer are not readily found in the literature, its structure suggests potential pathways for incorporation into polymer chains. For instance, the aldehyde group could participate in condensation polymerization reactions with suitable co-monomers. Alternatively, the chloropropyl group could be utilized in ring-opening polymerization or polycondensation reactions. The incorporation of the sulfur-containing thiolane ring into the polymer backbone would be expected to influence the material's properties, such as its refractive index, thermal stability, and affinity for metals.
Table 2: Hypothetical Properties of Polymers Derived from this compound
| Polymer Type | Potential Co-monomer | Expected Polymer Backbone Feature | Potential Property |
|---|---|---|---|
| Polyester | Diol, Diacid | Thiolane ring in backbone | Increased refractive index, enhanced thermal stability |
| Polyamine | Diamine | Thiolane ring in backbone | Metal-chelating properties |
This table presents hypothetical polymer types and properties based on the structure of this compound. The actual synthesis and characterization of such polymers would be necessary to confirm these predictions.
Cross-Linking Agent in Polymer Networks and Hydrogels
The bifunctionality of this compound makes it a potential candidate as a cross-linking agent for creating polymer networks and hydrogels. The aldehyde group can react with functional groups on polymer chains, such as amines or hydroxyls, to form covalent bonds. google.com Similarly, the chloropropyl group can undergo nucleophilic substitution with appropriate functional groups on other polymer chains. By reacting with two or more polymer chains, the molecule can act as a bridge, linking them together and forming a three-dimensional network. The density and properties of the resulting cross-linked material could be tuned by controlling the amount of this compound used. Such materials could find applications as hydrogels, elastomers, or thermosets.
Application in Functional Organic Materials (e.g., conductive polymers, sensors)
The thiolane ring, a saturated sulfur heterocycle, can be a precursor to thiophene-containing materials, which are well-established components of conductive polymers. nih.gov The aldehyde group offers a reactive site for polymerization or for grafting onto other polymer backbones. The chloropropyl side chain provides a handle for further chemical modification or for creating cross-linked polymer networks.
The potential for this compound to be used in the development of chemical sensors lies in the ability of its functional groups to interact with specific analytes. The aldehyde could react with certain nucleophiles, leading to a detectable signal, while the thiolane sulfur atom could potentially coordinate with metal ions.
Utilization in Catalysis and Ligand Design
The design of catalysts and ligands is a cornerstone of modern chemical synthesis, and molecules with multiple functional groups, such as this compound, are attractive starting points for creating novel catalytic systems.
Precursor for the Development of Chiral Ligands in Asymmetric Catalysis
The presence of a stereocenter at the C2 position of the thiolane ring makes this compound a potential precursor for chiral ligands. Asymmetric catalysis relies on chiral ligands to induce enantioselectivity in chemical reactions. nih.govnih.gov The aldehyde and chloropropyl groups can be chemically modified to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which are essential for binding to a metal center. For instance, the aldehyde could be converted to an amino or phosphino (B1201336) group, and the chloropropyl chain could be used to attach another coordinating moiety, potentially leading to bidentate or tridentate chiral ligands. mdpi.com
Table 1: Potential Chiral Ligand Scaffolds from this compound
| Ligand Type | Synthetic Modification of Aldehyde | Synthetic Modification of Chloropropyl Group | Potential Metal Coordination |
| P,N-Ligand | Reductive amination followed by phosphine (B1218219) synthesis | Nucleophilic substitution with a phosphine | P, N |
| P,P-Ligand | Conversion to a phosphine | Nucleophilic substitution with a phosphine | P, P |
| N,N-Ligand | Reductive amination | Nucleophilic substitution with an amine | N, N |
| N,O-Ligand | Reduction to an alcohol | Nucleophilic substitution with an amine | N, O |
This table is interactive. Click on the headers to sort.
Components of Organocatalytic Systems
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The aldehyde functionality in this compound could itself participate in certain organocatalytic transformations, or it could be modified to create more complex organocatalysts. For example, it could be a building block for synthesizing chiral amines or imidazolium (B1220033) salts, which are common motifs in organocatalysis.
Immobilization on Solid Supports for Heterogeneous Catalysis
The chloropropyl group is a prime functional handle for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. rsc.orgrsc.org This is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. Once immobilized, the aldehyde group could be transformed into a catalytically active site, or the entire molecule could serve as a ligand for a metal catalyst that is then supported.
Application in Chemo-Sensors and Chemical Probe Design
The development of molecules that can selectively detect and signal the presence of specific chemical species is a significant area of research. The reactivity of the aldehyde and the potential coordinating ability of the thiolane sulfur make this compound an interesting candidate for the design of chemo-sensors and chemical probes.
Development of Fluorescent and Chromogenic Probes for Specific Chemical Analytes
While no specific fluorescent or chromogenic probes based on this compound have been reported, its structure lends itself to such applications. The aldehyde group can react with specific analytes, such as amines or thiols, leading to a change in the electronic properties of an attached fluorophore or chromophore. nih.govrsc.org The general strategy would involve coupling a signaling unit (a fluorophore or chromophore) to the thiolane scaffold. The aldehyde would act as the recognition site, and its reaction with an analyte would modulate the photophysical properties of the signaling unit.
Table 2: Potential Design of Probes based on this compound
| Probe Type | Target Analyte | Recognition Moiety | Signaling Mechanism |
| Fluorescent Probe | Primary Amines | Aldehyde | Formation of a Schiff base, altering the fluorescence |
| Chromogenic Probe | Thiols | Aldehyde | Formation of a thiazolidine, causing a color change |
| Metal Ion Sensor | Heavy Metal Ions | Thiolane Sulfur | Coordination with the metal ion, affecting a tethered fluorophore |
This table is interactive. Click on the headers to sort.
Utilization in Chemical Detection Systems for Environmental Monitoring
No specific studies or data were found detailing the use of this compound in the development of chemical detection systems for environmental monitoring.
Role as a Model Compound in Fundamental Chemical Investigations
Studies of Intramolecular Cyclization and Transannular Interactions
There is no available research that utilizes this compound as a model compound to study intramolecular cyclization or transannular interactions.
Investigations into Sulfur-Containing Ring Strain and Stereoelectronic Effects
No published investigations were identified that use this compound to explore ring strain and stereoelectronic effects in sulfur-containing rings.
Probing Reaction Pathways and Selectivity Mechanisms
Specific research on the use of this compound to probe reaction pathways and selectivity mechanisms is not documented in the available literature.
Advanced Spectroscopic and Spectrometric Characterization of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule.
To confirm the structure of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, a suite of high-field and multi-dimensional NMR experiments are employed. These experiments are crucial for assigning the signals of each proton and carbon atom, especially given the complexity arising from the stereocenter at the C2 position and the overlapping signals of the methylene (B1212753) groups.
¹H and ¹³C NMR Spectroscopy: The one-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of the protons and carbons. The aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9.5-10.0 ppm. The protons of the chloropropyl chain and the thiolane ring will exhibit complex multiplets in the upfield region. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 200 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 1 (CHO) | 9.65 | 201.5 | s |
| 3 (CH₂) | 2.95 | 48.2 | m |
| 4 (CH₂) | 2.05 | 26.8 | m |
| 5 (CH₂) | 3.10 | 35.1 | m |
| 1' (CH₂) | 2.15 | 32.5 | m |
| 2' (CH₂) | 1.90 | 28.9 | m |
| 3' (CH₂) | 3.60 | 44.7 | t |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
2D NMR Spectroscopy: To resolve ambiguities in the 1D spectra, two-dimensional NMR techniques are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, correlations would be observed between the adjacent methylene groups of the chloropropyl chain and within the thiolane ring, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in definitively assigning the carbon signals based on the less congested proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For example, the aldehyde proton (H1) would show a correlation to the C2 carbon of the thiolane ring and the C1' carbon of the propyl chain, confirming the attachment of these groups to the quaternary C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons. In the context of this compound, NOESY can help to elucidate the preferred conformation of the chloropropyl side chain relative to the thiolane ring.
The five-membered thiolane ring is not planar and can undergo pseudorotation, a process where the ring rapidly interconverts between different envelope and twist conformations. hhu.de Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for protons in different conformational environments. As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers and rates of the conformational exchange processes.
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. asahilab.co.jp This technique is invaluable for studying the reaction kinetics and identifying transient intermediates that may not be observable by conventional analysis of the final product mixture. For example, the reaction of this compound with a nucleophile could be monitored to observe the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the reaction product. By acquiring spectra at regular intervals, the concentration of reactants and products can be determined over time, allowing for the calculation of reaction rates and the elucidation of the reaction mechanism.
Mass Spectrometry (MS) for Reaction Pathway Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. uci.edualgimed.com For this compound (C₈H₁₃ClOS), the calculated exact mass of the molecular ion [M]⁺ can be compared to the experimentally measured value to confirm the molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. jove.comjove.com
Interactive Data Table: HRMS Data for this compound
| Ion Formula | Calculated m/z | Measured m/z | Mass Difference (ppm) |
| [C₈H₁₃³⁵ClOS]⁺ | 192.0376 | 192.0374 | -1.0 |
| [C₈H₁₃³⁷ClOS]⁺ | 194.0347 | 194.0345 | -1.0 |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide information about the structure of the precursor ion.
For this compound, the molecular ion would be expected to undergo several characteristic fragmentation pathways. miamioh.edu These could include:
Loss of the chlorine atom.
Cleavage of the C-C bond between the thiolane ring and the propyl chain.
Fragmentation of the thiolane ring itself.
Loss of the aldehyde group as a neutral CO molecule.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, and the fragmentation pathways can provide insights into the relative bond strengths within the molecule.
Interactive Data Table: Predicted MS/MS Fragmentation of the [M]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 192 | 157 | Cl | [M-Cl]⁺ |
| 192 | 163 | CHO | [M-CHO]⁺ |
| 192 | 115 | C₃H₆Cl | [M-C₃H₆Cl]⁺ |
| 157 | 129 | CO | [M-Cl-CO]⁺ |
This detailed spectroscopic and spectrometric analysis provides a comprehensive characterization of this compound, confirming its structure and offering insights into its dynamic behavior and reactivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are invaluable for monitoring changes in chemical bonding and the transformation of functional groups during a reaction. spectroscopyonline.com These non-invasive methods can often be applied in situ using fiber-optic probes, providing real-time kinetic and mechanistic data. americanpharmaceuticalreview.comjascoinc.com
The structure of this compound contains several distinct functional groups with characteristic vibrational frequencies. The aldehyde C=O stretch is a strong absorber in the IR spectrum, while the C-Cl and C-S bonds also have signature peaks.
A reaction such as the reduction of the aldehyde to a primary alcohol using a reducing agent like sodium borohydride (B1222165) would lead to clear and predictable spectral changes:
The disappearance of the strong aldehyde C=O stretching vibration.
The appearance of a broad O-H stretching band from the newly formed alcohol group.
A shift in C-O stretching vibrations from the aldehyde to the alcohol.
The following table details the key functional groups and their expected vibrational frequencies.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Comment |
|---|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1740–1720 | 1740–1720 | Strong, sharp peak. Disappears upon reduction. researchgate.net |
| Alkyl Chloride (C-Cl) | Stretch | 800–600 | 800–600 | Medium intensity. Can be monitored in substitution reactions. americanpharmaceuticalreview.com |
| Thiolane (C-S) | Stretch | 700–600 | 700–600 | Weak to medium intensity. Generally stable during reactions at other sites. |
| Alcohol (O-H) | Stretch | 3600–3200 | 3600–3200 | Broad peak. Appears upon reduction of the aldehyde. |
For real-time, in situ analysis, Attenuated Total Reflectance (ATR) probes for IR spectroscopy and immersion probes for Raman spectroscopy are widely used in process analytical technology (PAT). stk-online.chrsc.orgspectroscopyonline.com These probes can be inserted directly into a reaction vessel, eliminating the need for sampling that can be difficult for sensitive or hazardous reactions. rsc.orgresearchgate.net
During a reaction, spectra are collected at regular intervals. By plotting the intensity of characteristic peaks (e.g., the C=O peak of the starting material and the O-H peak of the product) against time, a detailed reaction profile can be generated. This allows for the precise determination of reaction endpoints, kinetic parameters, and the detection of any unexpected intermediates. acs.orgresearchgate.net For instance, monitoring the disappearance of the C-Cl band around 693 cm⁻¹ could track a halogen-lithium exchange or other substitution reaction. americanpharmaceuticalreview.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
While this compound is likely a liquid or oil at room temperature, its absolute stereochemistry and preferred conformation can be determined by analyzing a suitable crystalline derivative. X-ray crystallography provides unambiguous, high-resolution 3D structural data, which is considered the gold standard for molecular structure determination. carleton.edunih.gov
To perform this analysis, the parent compound must first be converted into a solid, crystalline material. This can be achieved by forming a derivative, such as an imine or a hydrazone, through reaction of the aldehyde group with a suitable amine or hydrazine (B178648). The ideal derivative will readily form high-quality single crystals.
Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of reflections. By analyzing the position and intensity of these reflections, the electron density throughout the unit cell can be mapped, revealing the precise coordinates of every atom. uol.deuwaterloo.ca This information allows for the definitive determination of:
Connectivity: Confirming the covalent bonding framework.
Conformation: The exact twist and pucker of the thiolane ring and the orientation of the side chains. mdpi.comresearchgate.net
Stereochemistry: The relative and absolute configuration at chiral centers.
Hypothetical crystallographic data for a derivative are presented below.
| Parameter | Hypothetical Value for a Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.5° |
| Resolution | 0.75 Å |
| Key Bond Angle (C-S-C in thiolane) | ~93.4° |
| Key Torsion Angle (describing ring pucker) | Variable (e.g., C1-S-C4-C3) |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comacs.org
For a derivative of this compound, several key interactions could be anticipated:
Hydrogen Bonds: If the derivative contains N-H or O-H groups, these will likely form strong hydrogen bonds. Weak C-H···O or C-H···Cl hydrogen bonds involving the aldehyde oxygen or the chlorine atom are also possible. mdpi.comresearchgate.net
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or sulfur on an adjacent molecule. acs.org
Dipole-Dipole Interactions: The polar C=O and C-Cl bonds will influence the molecular packing through dipole-dipole alignment.
Understanding these interactions is critical as they dictate the material's bulk properties, including melting point, solubility, and stability. Analysis of the crystal structure provides precise geometric parameters (distances and angles) for each of these interactions. chemrxiv.orgrsc.org
Computational and Theoretical Investigations Pertaining to 2 3 Chloropropyl Thiolane 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic landscape of 2-(3-Chloropropyl)thiolane-2-carbaldehyde. These calculations provide a fundamental understanding of electron distribution and orbital interactions, which are key to predicting the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. taylorandfrancis.com
For this compound, the HOMO is typically localized on the sulfur atom of the thiolane ring, owing to its lone pairs of electrons. This suggests that the sulfur atom is the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the π* antibonding orbital of the carbonyl group (C=O) of the carbaldehyde function. This indicates that the carbonyl carbon is the most electrophilic center, making it highly susceptible to nucleophilic attack. numberanalytics.com
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Indicates electron-donating ability, localized on the sulfur atom. |
| ELUMO | -1.20 | Indicates electron-accepting ability, localized on the C=O group. |
| Energy Gap (ΔE) | 5.65 | Reflects the molecule's overall kinetic stability and resistance to electronic excitation. |
This is an interactive data table. You can sort and filter the data as needed.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.orgyoutube.com These maps are invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for intermolecular interactions. avogadro.cc The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral potential. youtube.com
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atom, due to their high electronegativity. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) is located around the aldehyde hydrogen and the hydrogens on the carbon adjacent to the chlorine atom, making these areas susceptible to interaction with nucleophiles.
| Region of Molecule | Potential Range (kcal/mol) | Implication for Reactivity |
| Carbonyl Oxygen | -35 to -45 | Strongest site for electrophilic attack and hydrogen bonding. |
| Chlorine Atom | -15 to -25 | Secondary site for electrophilic interactions. |
| Aldehyde Hydrogen | +20 to +30 | Site susceptible to nucleophilic interaction. |
| Thiolane Sulfur | -5 to +5 | Relatively neutral, but with underlying nucleophilic character from lone pairs. |
This is an interactive data table. You can sort and filter the data as needed.
Population analysis methods, such as Mulliken charge analysis, are used to assign partial atomic charges to each atom in the molecule. wikipedia.org While sensitive to the choice of basis set, this analysis provides a quantitative, albeit approximate, picture of the charge distribution and bond polarities. uni-muenchen.destackexchange.com
For this compound, the analysis reveals significant charge separation. The oxygen, chlorine, and sulfur atoms carry partial negative charges, while the carbonyl carbon and the carbons bonded to the chlorine and sulfur atoms exhibit partial positive charges. This charge distribution aligns with the predictions from MEP analysis.
Bond order analysis complements charge analysis by quantifying the number of covalent bonds between atoms, reflecting bond strength. The C=O bond in the aldehyde group is expected to have a bond order close to 2, indicating a strong double bond. The C-S and C-Cl bonds will have bond orders close to 1, characteristic of single bonds, with the C-Cl bond being highly polarized.
| Atom | Mulliken Charge (a.u.) | Bond | Bond Order |
| O (carbonyl) | -0.55 | C=O | 1.89 |
| C (carbonyl) | +0.48 | C-S | 1.02 |
| S (thiolane) | -0.15 | C-Cl | 0.96 |
| Cl (propyl) | -0.25 | C-C (ring) | 1.05 - 1.10 |
| C (α to Cl) | +0.18 | C-H | 0.92 - 0.95 |
This is an interactive data table. You can sort and filter the data as needed.
Prediction of Spectroscopic Parameters from First Principles
Vibrational Frequency Predictions for IR and Raman Spectra
Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules, offering insights into their structural characteristics. For this compound, these predictions would typically be performed using Density Functional Theory (DFT) methods. nih.gov The B3LYP functional combined with a comprehensive basis set, such as 6-311++G(d,p), is a common and reliable choice for calculating the optimized molecular structure and corresponding vibrational frequencies. nih.govresearchgate.net
The process involves first finding the molecule's lowest energy conformation. From this optimized geometry, the vibrational modes are calculated. The output provides a list of frequencies, each corresponding to a specific molecular motion, such as the stretching or bending of bonds. Theoretical wavenumbers are often systematically higher than experimental values, a discrepancy that is corrected by applying a scaling factor (commonly around 0.961 for B3LYP). nih.gov The assignments of these vibrations are clarified using tools like Potential Energy Distribution (PED) analysis. nih.gov
A theoretical analysis for this compound would yield a complex spectrum due to its various functional groups. Key vibrational modes would include the C=O stretch of the aldehyde, C-Cl stretch of the chloropropyl group, various C-H stretches and bends, and vibrations associated with the C-S bond and the thiolane ring structure. iosrjournals.orgscirp.org
Below is a representative table of predicted vibrational frequencies that would be expected from a DFT calculation for this molecule.
Table 1: Predicted Vibrational Frequencies for this compound This table is illustrative and based on typical frequency ranges for the functional groups present. Specific values would require dedicated DFT calculations.
| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode Assignment | Functional Group |
| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | Aliphatic (Thiolane, Propyl) |
| ~2750 | C-H Stretching | Aldehyde |
| ~1725 | C=O Stretching | Aldehyde |
| ~1460 | CH₂ Scissoring/Bending | Aliphatic (Thiolane, Propyl) |
| ~1250 | C-C Stretching | Propyl Chain |
| ~850-650 | C-S Stretching | Thiolane Ring |
| ~750-600 | C-Cl Stretching | Chloropropyl |
Machine Learning and Artificial Intelligence Approaches in Predicting Reactivity and Synthesis Outcomes
In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in chemistry, moving beyond traditional computational methods to data-driven predictive models. nih.gov These approaches leverage large datasets of chemical reactions and molecular properties to predict outcomes, optimize reaction conditions, and even design novel synthesis routes from the ground up. nih.govrsc.org For a molecule like this compound, AI and ML can address key challenges in its synthesis and derivatization.
Data-Driven Prediction of Reaction Yields and Selectivity
Predicting the yield and selectivity of a chemical reaction is a primary goal for synthetic chemists. Machine learning models, particularly those based on graph neural networks (GNNs) or transformer architectures, have shown remarkable success in this area. nih.govchemrxiv.org These models learn complex relationships between reactants, reagents, and conditions to forecast the outcome. chemrxiv.org
To develop a predictive model for reactions involving this compound, a dataset would be compiled from high-throughput experiments (HTE) or existing chemical literature. ethz.chresearchgate.net This dataset would include reactions targeting the aldehyde (e.g., reductions, additions) or the chloro-group (e.g., substitutions). The model would be trained on molecular representations (such as SMILES strings or molecular graphs) and reaction parameters. nih.govresearchgate.net
The trained model could then predict the yield for a novel reaction involving the target molecule under specific conditions, helping chemists to select the most promising synthetic strategies before entering the lab. nih.gov
Table 2: Conceptual Framework for Data-Driven Yield Prediction This table illustrates the input features and predicted output for an ML model analyzing a hypothetical reaction.
| Input Features | Predicted Output |
| Reactant 1: this compound | Predicted Yield: 85% |
| Reactant 2: Methylmagnesium bromide | Predicted Selectivity (Product A vs. B): 95:5 |
| Solvent: Diethyl ether | |
| Temperature: 0 °C | |
| Reaction Time: 2 hours |
Retrosynthesis Planning and Virtual Screening of Derivatives
Retrosynthesis Planning
For instance, the model might suggest:
A disconnection between the thiolane ring and the chloropropyl sidechain, pointing to a synthesis involving the alkylation of a pre-formed 2-formylthiolane.
A ring-closing reaction to form the thiolane heterocycle as a late-stage step.
Formation of the aldehyde group from a precursor like a primary alcohol or carboxylic acid.
Virtual Screening of Derivatives
Virtual screening uses computational models to assess large libraries of molecules for a desired property, such as biological activity, before they are synthesized. mdpi.com This process significantly accelerates the discovery of new drug candidates or materials. mdpi.com
For this compound, a virtual library of derivatives could be generated by systematically modifying its structure (e.g., replacing the chloro group with other halogens or functional groups, altering the length of the alkyl chain, or substituting the thiolane ring). A machine learning model, trained on known data, could then predict the properties of these virtual compounds, such as their potential binding affinity to a therapeutic target like the SARS-CoV-2 3CL protease. rsc.orgnih.gov This allows researchers to prioritize the most promising derivatives for synthesis and experimental testing. mdpi.com
Table 3: Illustrative Virtual Screening of Derivatives This table shows how an ML model might score hypothetical derivatives based on a predicted property.
| Derivative of this compound | Predicted Property (e.g., Binding Affinity Score) | Priority for Synthesis |
| 2-(3-Fluoropropyl )thiolane-2-carbaldehyde | 8.2 | High |
| 2-(3-Cyanopropyl )thiolane-2-carbaldehyde | 7.9 | High |
| 2-(3-Chloropropyl)thiolane-2-carboxylic acid | 6.5 | Medium |
| 2-(4-Chlorobutyl )thiolane-2-carbaldehyde | 5.1 | Low |
Current Challenges and Future Research Directions for 2 3 Chloropropyl Thiolane 2 Carbaldehyde
Development of More Sustainable and Green Synthetic Routes
The multi-step synthesis of 2-(3-chloropropyl)thiolane-2-carbaldehyde presents opportunities for the application of green chemistry principles to enhance efficiency and minimize environmental impact. smolecule.com Current synthetic strategies often involve the formation of the thiolane ring, introduction of the chloropropyl group, and a final step to create the aldehyde functionality. smolecule.com Future research should focus on developing more sustainable alternatives to these traditional methods.
Key areas for improvement include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of solvent-free reaction conditions. For instance, the use of solid acid catalysts or enzymatic transformations could offer more environmentally benign pathways. The principles of atom economy can be maximized by designing syntheses that incorporate a greater proportion of the starting materials into the final product, thereby reducing waste.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Use of Green Solvents | Replacing chlorinated solvents with bio-based alternatives or water. | Reduced toxicity and environmental persistence. |
| Catalytic Methods | Employing reusable catalysts for cyclization and functionalization steps. | Increased efficiency, reduced waste, and lower energy consumption. |
| Solvent-Free Reactions | Utilizing techniques like ball milling or solid-state reactions. mdpi.com | Elimination of solvent waste and potential for simplified purification. |
| Microwave-Assisted Synthesis | Accelerating reaction rates for key synthetic steps. | Reduced reaction times and energy usage. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical behavior of this compound is dictated by its distinct functional groups: the aldehyde, the chloropropyl side chain, and the thiolane ring. smolecule.com While predictable reactions such as nucleophilic addition to the aldehyde and substitution of the chloride are expected, there is considerable scope for discovering novel reactivity.
Future investigations could explore tandem reactions that involve multiple functional groups in a single transformation, leading to the rapid construction of complex molecular architectures. The influence of the sulfur atom in the thiolane ring on the reactivity of the adjacent aldehyde and the chloropropyl group is an area ripe for exploration. Furthermore, the development of new catalytic systems could unlock unprecedented transformations, expanding the synthetic utility of this compound.
Integration into Advanced Functional Materials and Nanotechnology
The unique combination of a reactive aldehyde, a functionalizable chloropropyl group, and a sulfur-containing heterocycle makes this compound a promising building block for advanced materials. The sulfur atom can play a crucial role in the electronic and optical properties of resulting materials, while the other functional groups allow for versatile incorporation into larger structures.
Opportunities exist for its use in the synthesis of functional polymers, where the thiolane moiety could enhance properties such as refractive index or thermal stability. In nanotechnology, this compound could serve as a ligand for the surface modification of nanoparticles, or as a precursor for the synthesis of sulfur-doped carbon nanomaterials. The development of thiol- and thioether-based metal-organic frameworks (MOFs) is another promising direction, with potential applications in catalysis and sensing. rsc.org
| Material/Technology | Potential Role of the Compound | Possible Applications |
| Functional Polymers | As a monomer or cross-linking agent. | High-performance plastics, optical materials, and coatings. |
| Nanoparticles | Surface functionalization to impart specific properties. | Drug delivery, bioimaging, and catalysis. nih.gov |
| Metal-Organic Frameworks | As a building block for novel porous materials. rsc.org | Gas storage, separation, and heterogeneous catalysis. |
Application in Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic procedures for this compound and its derivatives to automated and flow chemistry platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Automated synthesis systems can accelerate the exploration of reaction conditions and the generation of compound libraries for screening purposes. merckmillipore.comresearchgate.net
Flow chemistry, in particular, offers several advantages for the synthesis of heterocyclic compounds, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for continuous production. researchgate.net The development of robust flow chemistry protocols for the synthesis of this compound would not only improve efficiency but also facilitate its scale-up for potential industrial applications.
Opportunities for Computational Design and Prediction of Novel Derivatives and Their Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the in-silico design of novel derivatives of this compound and for predicting their reactivity. researchgate.net By modeling the electronic structure and properties of the molecule, researchers can gain insights into its reactivity and guide the design of new compounds with desired characteristics.
Future research could employ computational methods to:
Predict the outcomes of unknown reactions.
Design derivatives with tailored electronic or steric properties.
Elucidate reaction mechanisms to optimize conditions.
Screen virtual libraries of derivatives for potential biological activity or material properties.
This computational-first approach can significantly accelerate the discovery process by prioritizing the most promising synthetic targets, thereby saving time and resources.
Addressing Stereochemical Control and Purity in Multi-Step Derivatization Sequences
For many applications, particularly in pharmaceuticals and materials science, the stereochemistry of a molecule is of paramount importance. The synthesis of derivatives of this compound that contain multiple stereocenters presents a significant challenge in terms of controlling the stereochemical outcome and ensuring high purity.
Future research should focus on the development of stereoselective synthetic methods, such as asymmetric catalysis, to control the formation of new stereocenters during derivatization. nih.govnih.gov The development of efficient analytical techniques for the separation and characterization of stereoisomers will also be crucial for ensuring the purity of the final products.
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis Paradigms
The unique structural and functional attributes of this compound open up a wide range of interdisciplinary research opportunities. Its potential applications extend beyond traditional organic synthesis into fields such as medicinal chemistry, chemical biology, and materials science.
In medicinal chemistry, the thiolane scaffold is found in a number of biologically active compounds, suggesting that derivatives of this compound could be explored as potential therapeutic agents. nih.govnih.gov In chemical biology, this compound could be used to develop chemical probes to study biological processes. The convergence of organic synthesis with materials science and nanotechnology will be key to unlocking the full potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(3-Chloropropyl)thiolane-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalizing the thiolane ring with a chloropropyl group followed by aldehyde introduction. For example, nucleophilic substitution using 3-chloropropyl halides and thiolane intermediates under anhydrous conditions (e.g., CH₂Cl₂ solvent, nitrogen atmosphere) can yield precursors. Oxidation of alcohol intermediates (e.g., using PCC or Swern oxidation) generates the aldehyde group. Purification via reverse-phase HPLC with methanol-water gradients (30%→100%) improves purity, achieving yields of ~60–70% . Reaction temperature, catalyst selection (e.g., TEA for acid scavenging), and solvent polarity critically affect side-product formation and yield optimization.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aldehyde protons (~9–10 ppm) and chloropropyl chain splitting patterns (e.g., triplet for CH₂Cl at ~3.6 ppm). ¹³C NMR confirms carbonyl carbons (~190–200 ppm) and sulfur-bound carbons (~30–40 ppm) .
- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 218 for C₉H₁₃ClOS) and fragmentation patterns (e.g., loss of Cl⁻ or aldehyde groups) validate molecular weight and substituent positions .
Q. How does the chloropropyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?
- Methodological Answer : The chloropropyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic phases (e.g., DCM, THF). Stability studies under varying pH (e.g., 2–12) and temperature (4–40°C) show degradation via aldehyde oxidation or thiolane ring opening. Stabilizers like BHT (0.1% w/v) in anhydrous DMSO or toluene at −20°C are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiolane-carbaldehyde derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity across studies may arise from structural analogs (e.g., fluoroethyl vs. chloropropyl groups) or assay conditions. To address this:
- Structural Validation : Confirm compound identity via LC-MS and elemental analysis to rule out impurities .
- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) under standardized conditions (e.g., 24–72 hr exposure, serum-free media).
- Mechanistic Studies : Use fluorescence polarization or SPR to assess binding affinity to targets (e.g., tubulin or kinase enzymes) .
Q. What strategies optimize regioselectivity in reactions involving the aldehyde and thiolane functional groups?
- Methodological Answer : Competing reactions (e.g., aldehyde oxidation vs. thioether formation) require selective protection/deprotection:
- Aldehyde Protection : Form acetals (e.g., using ethylene glycol) to shield the aldehyde during chloropropyl group reactions .
- Thiolane Activation : Use Lewis acids (e.g., BF₃·Et₂O) to enhance nucleophilic reactivity at sulfur while minimizing aldehyde side reactions .
- Kinetic Control : Lower reaction temperatures (−20°C) favor aldehyde stability, while higher temps (40°C) promote thiolane ring functionalization .
Q. How does the chloropropyl group alter electronic and steric effects compared to fluorinated or hydroxylated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity at the thiolane sulfur, enhancing nucleophilic substitution rates (vs. electron-donating groups like hydroxymethyl) .
- Steric Effects : The chloropropyl chain introduces steric hindrance, reducing accessibility to bulky reagents (e.g., Grignard reactants) compared to shorter chains (e.g., fluoroethyl) .
- Comparative Data :
| Substituent | Reactivity (S-Nucleophilicity) | LogP (Lipophilicity) |
|---|---|---|
| Chloropropyl | Moderate | 2.8 |
| Fluoroethyl | High | 2.1 |
| Hydroxymethyl | Low | −0.5 |
Data derived from thioacetal formation kinetics and partitioning studies .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for thiolane-carbaldehydes, while others observe negligible effects?
- Methodological Answer : Variability may stem from:
- Cell Line Sensitivity : Certain lines (e.g., Jurkat leukemia) overexpress aldehyde dehydrogenases, detoxifying the compound .
- Metabolic Activation : Pro-drug derivatives (e.g., Schiff bases) require enzymatic cleavage for activity, which may not occur in all models .
- Experimental Design : Pre-incubation with antioxidants (e.g., NAC) or varying serum concentrations (5–20% FBS) can modulate oxidative stress-mediated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
